N-Pentylindole-d11
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole |
InChI |
InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3/i1D3,2D2,3D2,6D2,10D2 |
InChI Key |
QWLCOOAYMQWDPR-QMUKGJFHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=CC2=CC=CC=C21 |
Canonical SMILES |
CCCCCN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of N-Pentylindole-d11 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Pentylindole-d11 is a deuterated stable isotope-labeled analog of N-pentylindole. In the landscape of analytical chemistry, particularly within forensic toxicology and drug development, such deuterated compounds are invaluable tools. This technical guide provides an in-depth overview of the primary application of this compound as an internal standard in mass spectrometry-based analytical methods for the quantification of synthetic cannabinoids and related compounds. Its near-identical chemical and physical properties to its non-deuterated counterpart ensure it behaves similarly during sample preparation and analysis, thus correcting for variations and improving the accuracy and precision of quantitative results.
Core Application: Internal Standard in Mass Spectrometry
The primary and most critical use of this compound in research is as an internal standard for quantitative analysis using mass spectrometry (MS), frequently coupled with chromatographic techniques such as gas chromatography (GC) or liquid chromatography (LC). Synthetic cannabinoids are a constantly evolving class of psychoactive substances, making their accurate detection and quantification in various matrices, including biological fluids and seized materials, a significant analytical challenge.
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several key reasons:
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. Since this compound co-elutes with the target analyte and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for reliable correction.
-
Compensation for Sample Loss: During multi-step sample preparation procedures such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), some amount of the analyte can be lost. By adding a known amount of this compound at the beginning of the process, any loss of the analyte is mirrored by a proportional loss of the internal standard, ensuring the final calculated concentration remains accurate.
-
Correction for Instrumental Variability: Minor fluctuations in the performance of the GC/LC-MS system, such as injection volume variations or changes in detector response, are compensated for by using the ratio of the analyte signal to the internal standard signal.
Physicochemical and Mass Spectrometric Data
A summary of the key physicochemical and expected mass spectrometric data for this compound is presented below. This data is essential for method development and data analysis in quantitative analytical workflows.
| Parameter | Value | Reference |
| Chemical Name | 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole | [1] |
| CAS Number | 1346603-11-9 | [1] |
| Molecular Formula | C₁₃H₆D₁₁N | [1] |
| Molecular Weight | 198.35 g/mol | [1] |
| Unlabeled CAS No. | 59529-21-4 | [1] |
| Expected [M+H]⁺ | 199.21 | Inferred |
| Expected EI Fragments (m/z) | 130, 117 | Inferred from N-pentylindole fragmentation |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and precise quantitative results. Below are generalized methodologies for GC-MS and LC-MS/MS analysis of synthetic cannabinoids where this compound would be an appropriate internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like many synthetic cannabinoids.
a) Sample Preparation (Herbal Material):
-
Weigh 100 mg of the homogenized herbal material into a glass tube.
-
Add a known amount of this compound solution in a suitable organic solvent (e.g., methanol or ethanol).
-
Add 1 mL of the extraction solvent (e.g., ethanol).
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for GC-MS analysis. Dilute if necessary.
b) GC-MS Parameters:
-
GC System: Agilent 6890N or similar.
-
Column: HP-5-MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 70°C, ramped to 350°C at 20°C/min.
-
MS System: Agilent 5975 inert MSD or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 20-600 amu.
-
Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is highly sensitive and specific, making it ideal for analyzing complex biological matrices like blood and urine.
a) Sample Preparation (Whole Blood):
-
Pipette 1 mL of whole blood into a centrifuge tube.
-
Add a known amount of this compound solution.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 5 mL of n-hexane or ethyl acetate, vortexing, and centrifuging.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b) LC-MS/MS Parameters:
-
LC System: Agilent 1200 series or similar.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions should be monitored for each analyte (one for quantification and one for confirmation), and one for the internal standard.
Visualizations
Logical Workflow for Quantitative Analysis
Caption: General workflow for quantitative analysis using an internal standard.
Mass Spectrometry Fragmentation Pathway
Caption: Expected fragmentation pathways for analyte and internal standard.
Conclusion
This compound serves as a crucial tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of synthetic cannabinoids. Its use as an internal standard in GC-MS and LC-MS/MS methodologies significantly enhances the reliability, accuracy, and precision of analytical data. By understanding the principles of its application and employing robust, well-defined experimental protocols, researchers can confidently quantify target analytes in complex matrices, contributing to advancements in forensic science, clinical toxicology, and pharmaceutical research.
References
Synthesis and Characterization of N-Pentylindole-d11: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of N-Pentylindole-d11, a deuterated analog of N-pentylindole. This isotopically labeled compound is a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis where it serves as an internal standard. This document outlines a probable synthetic route, detailed analytical characterization methods, and expected data based on established chemical principles and available information on the non-deuterated analog.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N-alkylation of indole with a deuterated pentyl halide. This reaction typically proceeds via the deprotonation of the indole nitrogen to form a more nucleophilic indolide anion, which then undergoes a nucleophilic substitution reaction with the deuterated alkyl halide.
Proposed Synthetic Pathway
The reaction involves the deprotonation of indole using a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). The resulting indolide salt is then reacted with pentyl-d11 bromide to yield this compound.
Experimental Protocol
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Pentyl-d11 bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add pentyl-d11 bromide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity | >98% (by GC-MS and NMR) |
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.
Analytical Workflow
The following diagram illustrates the typical workflow for the characterization of the final product.
Spectroscopic and Chromatographic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding only to the aromatic protons of the indole ring. The signals for the pentyl chain will be absent due to the deuterium substitution.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for all 13 carbon atoms. The signals for the deuterated pentyl chain will be observed as multiplets with significantly reduced intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE) from attached protons.
Expected NMR Data (Reference: N-Pentylindole):
| ¹H NMR (CDCl₃, 400 MHz) | Expected Chemical Shift (δ ppm) for N-Pentylindole | Expected Observation for this compound |
| H-1' (NCH₂) | ~4.10 (t) | Absent |
| H-2' (CH₂) | ~1.85 (quint) | Absent |
| H-3' (CH₂) | ~1.30 (m) | Absent |
| H-4' (CH₂) | ~1.30 (m) | Absent |
| H-5' (CH₃) | ~0.88 (t) | Absent |
| Indole Protons | 6.5-7.7 (m) | Present |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected Chemical Shift (δ ppm) for N-Pentylindole | Expected Observation for this compound |
| C-1' (NCH₂) | ~46.5 | Present (multiplet, low intensity) |
| C-2' (CH₂) | ~29.5 | Present (multiplet, low intensity) |
| C-3' (CH₂) | ~29.0 | Present (multiplet, low intensity) |
| C-4' (CH₂) | ~22.5 | Present (multiplet, low intensity) |
| C-5' (CH₃) | ~14.0 | Present (multiplet, low intensity) |
| Indole Carbons | 101-136 | Present |
2.2.2. Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a key technique for confirming the molecular weight and assessing the isotopic purity of this compound.
Expected Mass Spectrometry Data:
| Parameter | N-Pentylindole | This compound |
| Molecular Formula | C₁₃H₁₇N | C₁₃H₆D₁₁N |
| Molecular Weight | 187.28 g/mol | 198.35 g/mol |
| [M]⁺ | m/z 187 | m/z 198 |
| Major Fragments | m/z 130 (indole moiety), m/z 117 | m/z 130 (indole moiety), m/z 117 |
The mass spectrum of this compound will show a molecular ion peak at m/z 198. The fragmentation pattern of the indole ring will be similar to that of the non-deuterated analog, with a prominent peak at m/z 130. Fragments arising from the cleavage of the deuterated pentyl chain will be shifted by the mass of the incorporated deuterium atoms.
2.2.3. Purity Analysis
The purity of this compound can be determined by gas chromatography with a flame ionization detector (GC-FID) or high-performance liquid chromatography with a UV detector (HPLC-UV). The purity is typically expected to be greater than 98%.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed N-alkylation of indole with pentyl-d11 bromide is a reliable method for its preparation. The detailed characterization using NMR and mass spectrometry is essential to confirm the structure and isotopic enrichment of the final product. The data presented, based on the non-deuterated analog and established spectroscopic principles, serves as a valuable reference for researchers working with this important internal standard.
N-Pentylindole-d11: A Technical Guide for Researchers
An In-depth Examination of its Properties, Synthesis, and Biological Significance
This technical guide provides a comprehensive overview of N-Pentylindole-d11, a deuterated analog of N-pentylindole. This document is intended for researchers, scientists, and professionals in the fields of drug development, forensic science, and pharmacology. It details the physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its relevance as a key structural motif in synthetic cannabinoids and its interaction with cannabinoid receptors.
Core Data Presentation
For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1346603-11-9 | [1] |
| Molecular Formula | C₁₃H₆D₁₁N | [1] |
| Molecular Weight | 198.35 g/mol | [1] |
| Appearance | Clear Colourless Oil | |
| Unlabelled CAS Number | 59529-21-4 | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through the N-alkylation of indole with a deuterated pentyl halide. The following protocol is a generalized procedure based on established methods for indole N-alkylation.[2]
Objective: To synthesize this compound via N-alkylation of indole.
Materials and Reagents:
-
Indole
-
1-Bromopentane-d11 (or other suitable pentyl-d11 halide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere, add sodium hydride (1.2 equivalents) to a round-bottom flask containing anhydrous DMF. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Slowly add a solution of indole (1.0 equivalent) in anhydrous DMF to the stirred suspension of sodium hydride. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the indole nitrogen.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopentane-d11 (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, eluting with a mixture of hexanes and ethyl acetate. The product, this compound, should have a higher Rf value than the starting indole.
-
Work-up: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Biological Context and Signaling Pathways
N-pentylindole serves as a fundamental structural backbone for a multitude of synthetic cannabinoids, including the notable JWH-018. These compounds primarily exert their biological effects by acting as agonists at the cannabinoid receptors, CB1 and CB2. This compound, as a stable isotope-labeled internal standard, is crucial for the accurate quantification of these synthetic cannabinoids in biological matrices.
The activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The diagram below illustrates a simplified, canonical signaling pathway initiated by the binding of an N-pentylindole-derived synthetic cannabinoid to the CB1 receptor.
Caption: Simplified CB1 receptor signaling pathway.
The following diagram illustrates a generalized workflow for the use of this compound as an internal standard in the analysis of synthetic cannabinoids in biological samples.
Caption: Analytical workflow using this compound.
References
A Technical Guide to the Isotopic Purity and Labeling of N-Pentylindole-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Pentylindole-d11, a deuterated analog of N-Pentylindole. This document outlines the synthesis, isotopic labeling, and analytical methods for determining the isotopic purity of this compound. The information is intended to support researchers in drug metabolism studies, pharmacokinetic assessments, and as an internal standard in analytical toxicology.
Introduction to this compound
This compound is a stable isotope-labeled version of N-Pentylindole, where eleven hydrogen atoms on the pentyl chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of N-Pentylindole and related synthetic cannabinoids by mass spectrometry. The heavy isotope substitution results in a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical chemical and physical properties.
Chemical Structure:

Figure 1. Chemical Structure of this compound
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1346603-11-9 | [1] |
| Molecular Formula | C₁₃H₆D₁₁N | [1] |
| Molecular Weight | 198.35 g/mol | [1] |
| IUPAC Name | 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole | [1] |
| Unlabeled CAS Number | 59529-21-4 | [1] |
Synthesis and Isotopic Labeling
While specific proprietary synthesis methods for commercially available this compound are not publicly disclosed, a plausible and common approach involves the N-alkylation of indole with a deuterated pentyl halide. The synthesis of the deuterated pentyl precursor is a critical step in achieving high isotopic enrichment.
Hypothetical Synthesis Protocol
A potential synthetic route is a variation of the Fischer indole synthesis or direct N-alkylation. A likely method for producing this compound is the reaction of indole with a fully deuterated pentyl bromide (Pentyl-d11-bromide) in the presence of a base.
Reaction Scheme:
Indole + Pentyl-d11-bromide --(Base)--> this compound
The synthesis of the deuterated pentyl bromide can be achieved through reduction of a corresponding deuterated carboxylic acid or by exhaustive deuterium exchange of a pentyl halide under specific catalytic conditions.
Isotopic Purity Analysis
The determination of isotopic purity is crucial for the application of this compound as an internal standard. The primary analytical techniques for this purpose are mass spectrometry (GC-MS or LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is a highly sensitive method for determining the isotopic distribution of a labeled compound. By analyzing the mass-to-charge ratio of the molecular ion and its isotopic variants, the percentage of the desired deuterated species (d11) and the presence of lesser deuterated forms (d10, d9, etc.) can be quantified.
Table 2: Illustrative Isotopic Distribution of this compound
| Isotopic Species | Expected Mass (m/z) | Relative Abundance (%) |
| d11 | 198.35 | > 98% |
| d10 | 197.34 | < 2% |
| d9 | 196.33 | < 0.5% |
| ... | ... | ... |
| d0 (unlabeled) | 187.28 | < 0.1% |
Note: The values presented in this table are illustrative and the actual isotopic distribution should be confirmed by analysis of a specific batch.
Experimental Protocol: GC-MS Analysis
The following is a general protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1 µg/mL for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
-
Data Analysis:
-
Acquire the mass spectrum of the this compound peak.
-
Determine the relative intensities of the molecular ion peaks corresponding to the different isotopic species (d0 to d11).
-
Calculate the isotopic purity by expressing the intensity of the d11 peak as a percentage of the sum of all isotopic peaks.
-
NMR Spectroscopy
Deuterium NMR (²H NMR) can also be employed to confirm the positions of deuterium labeling and to assess the isotopic enrichment at each labeled site. While ¹H NMR can show the reduction in proton signals at the pentyl chain positions, ²H NMR directly observes the deuterium nuclei.
Visualizing Workflows and Pathways
The following diagrams illustrate the logical flow of synthesis and analysis for this compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Workflow for the analysis of isotopic purity of this compound.
Conclusion
This compound serves as a critical tool for the accurate quantification of N-Pentylindole in various matrices. A thorough understanding of its synthesis and the rigorous analytical methods used to confirm its high isotopic purity are essential for its reliable use in research and drug development. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and quality control of this and other deuterated internal standards. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific isotopic purity data.
References
A Technical Guide to Sourcing and Utilizing N-Pentylindole-d11 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available N-Pentylindole-d11, a deuterated analog of N-Pentylindole. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality material and providing a framework for its application in a research setting.
Commercial Suppliers and Product Specifications
This compound is available from a range of specialized chemical suppliers. The following table summarizes key quantitative data for the offerings from several prominent vendors to facilitate a comparative analysis for procurement.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Isotopic Enrichment | Format/Appearance | Storage Conditions |
| MedchemExpress | 1346603-11-9 | C₁₃H₆D₁₁N | 198.35 | Not specified on initial view | Not specified | Not specified |
| Santa Cruz Biotechnology | 59529-21-4 (unlabeled) | C₁₃H₆D₁₁N | 198.35 | Not specified on initial view | Not specified | Not specified |
| Toronto Research Chemicals | Not specified | Not specified | Not specified | Not specified | 5mg, 50mg | Not specified |
| United States Biological | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| LGC Standards | 1346603-11-9 | Not specified | 198.2051 | Not specified on initial view | Not specified | Not specified |
| Pharmaffiliates | 1346603-11-9 | C₁₃H₆D₁₁N | 198.35 | Not specified on initial view | Clear Colourless Oil | 2-8°C Refrigerator |
Note: This data is based on publicly available information and may not be exhaustive. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and detailed specifications.
Experimental Applications and Protocols
This compound is primarily utilized as an internal standard in mass spectrometry-based analytical methods, such as in pharmacokinetic studies, metabolic profiling, or as a labeled internal standard for quantification of synthetic cannabinoids. Its deuterated nature allows for clear differentiation from its unlabeled counterpart in complex biological matrices.
While specific experimental protocols are highly dependent on the research question and the analytical instrumentation, a general workflow for the use of this compound as an internal standard is outlined below.
General Workflow for this compound in a Quantitative Bioanalytical Assay
Caption: General workflow for using this compound in quantitative bioanalysis.
Selecting a Commercial Supplier
The selection of a suitable commercial supplier is a critical step to ensure the quality and reliability of research data. The following decision tree illustrates a logical workflow for this process.
Caption: A logical workflow for selecting a commercial supplier for research chemicals.
It is imperative for researchers to conduct their own due diligence when selecting a supplier. Key considerations should include not only the listed specifications but also lot-to-lot consistency, the availability of comprehensive analytical data, and the responsiveness of technical support. This diligent approach will ensure the procurement of high-quality this compound suitable for rigorous scientific investigation.
Navigating the Stability Landscape of N-Pentylindole-d11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical stability of N-Pentylindole-d11, a deuterated analog of N-Pentylindole. Understanding the stability profile of this compound is critical for its use as an internal standard in analytical methods, in metabolic studies, and throughout the drug development lifecycle. This document outlines key stability considerations, hypothetical testing protocols based on established guidelines for small molecules, and potential degradation pathways.
Core Physical and Chemical Properties
While specific experimental stability data for this compound is not extensively available in the public domain, its fundamental properties provide a baseline for understanding its behavior. The deuteration on the pentyl chain is not expected to significantly alter the core chemical reactivity of the indole ring system compared to its non-deuterated counterpart.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 1-Pentylindole-d11, 1-Pentyl-1H-indole-d11 | [1][2] |
| CAS Number | 1346603-11-9 | [1][3] |
| Molecular Formula | C13H6D11N | |
| Molecular Weight | 198.35 g/mol | |
| Appearance | Clear Colourless Oil | |
| Storage Conditions | 2-8°C Refrigerator |
Hypothetical Framework for Stability Assessment
In the absence of specific published stability studies for this compound, a robust assessment would necessitate a series of experiments guided by international regulatory standards such as those from the International Council for Harmonisation (ICH). The following sections detail the experimental protocols that would be employed.
Experimental Workflow for Stability Testing
A systematic approach is crucial to defining the stability of this compound. The workflow would begin with the characterization of the initial substance and proceed through forced degradation and long-term stability studies.
Experimental Protocols
1. Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
-
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photostability: Expose the sample solution to a calibrated light source (ICH Q1B) for a specified duration.
-
Analysis: Analyze all stressed samples, alongside a control sample, using a stability-indicating HPLC-UV/MS method.
-
2. Stability-Indicating Method Development
A validated analytical method is required to separate and quantify this compound from its potential degradation products.
-
Methodology:
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS).
-
Column: A C18 reversed-phase column is typically suitable for indole derivatives.
-
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid for improved peak shape and MS ionization) would be optimized to achieve separation of the parent compound and all degradants.
-
Detection: UV detection at the lambda max of the indole chromophore and MS for identification of degradation products.
-
Validation: The method would be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
3. Formal Stability Studies
These studies evaluate the stability of the substance under controlled, long-term, and accelerated storage conditions.
-
Methodology:
-
Sample Packaging: Store this compound in its intended container-closure system.
-
Storage Conditions:
-
Long-term: 5°C ± 3°C (in line with supplier recommendations).
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).
-
Analysis: At each time point, test the samples for appearance, purity (using the validated stability-indicating method), and content of any specified degradation products.
-
Potential Degradation Pathways
The indole nucleus is susceptible to oxidation and electrophilic attack, particularly at the C3 position. While the pentyl group at the N1 position provides some steric hindrance, degradation is still possible under harsh conditions.
Under oxidative stress, the indole ring can be converted to oxindole derivatives or form dimeric species. Strong acidic or basic conditions could potentially lead to the cleavage of the N-pentyl group, although this is generally less common for N-alkylindoles compared to other functionalized indoles.
Data Presentation: Hypothetical Stability Study Results
The following table illustrates how data from a formal stability study would be presented. The values are hypothetical and for illustrative purposes only.
Table 2: Hypothetical Stability Data for this compound at 40°C / 75% RH
| Time Point (Months) | Appearance | Purity (%) by HPLC | Total Degradation Products (%) |
| 0 | Clear Colourless Oil | 99.8 | 0.2 |
| 3 | Clear Colourless Oil | 99.5 | 0.5 |
| 6 | Clear, slightly yellow oil | 99.1 | 0.9 |
Conclusion
While specific experimental data on the stability of this compound is limited, a comprehensive stability profile can be established through a systematic approach employing forced degradation and formal stability studies. The indole core suggests potential susceptibility to oxidative conditions. For its intended use, particularly as a certified reference material, storage at recommended refrigerated and dark conditions is crucial to ensure its integrity and longevity. The experimental framework outlined in this guide provides a robust starting point for any researcher or drug development professional seeking to rigorously define the physical and chemical stability of this compound.
References
An In-Depth Technical Guide to the Mass Spectrum of N-Pentylindole-d11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the mass spectrum of N-Pentylindole-d11, a deuterated isotopologue of N-Pentylindole. The inclusion of eleven deuterium atoms on the N-pentyl chain makes it a valuable internal standard for the quantitative analysis of N-Pentylindole and related synthetic cannabinoids by mass spectrometry. Understanding its fragmentation pattern is crucial for developing robust analytical methods.
Data Presentation
The expected electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion and a series of fragment ions resulting from the cleavage of the deuterated pentyl chain and the indole ring. The table below summarizes the proposed major ions, their mass-to-charge ratio (m/z), and their proposed structures.
| m/z | Proposed Fragment Ion | Structure |
| 198 | [M]•+ | [C₁₃H₆D₁₁N]•+ |
| 183 | [M - CD₃]•+ | [C₁₂H₆D₈N]•+ |
| 168 | [M - C₂D₅]•+ | [C₁₁H₆D₆N]•+ |
| 153 | [M - C₃D₇]•+ | [C₁₀H₆D₄N]•+ |
| 144 | [Indole-CH₂]•+ | [C₉H₈N]•+ |
| 138 | [M - C₄D₉]•+ | [C₉H₆D₂N]•+ |
| 130 | [Indole nucleus]•+ | [C₈H₇N]•+ |
| 117 | [Indole]•+ | [C₈H₇N]•+ |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is predicted to follow a logical pathway initiated by the loss of electrons to form a molecular ion, followed by cleavage of the deuterated pentyl chain and fragmentation of the indole nucleus.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the qualitative and quantitative analysis of this compound in a variety of sample matrices.
1. Sample Preparation (for a plasma or urine sample):
-
To 1 mL of the sample, add an appropriate volume of this compound internal standard solution.
-
Perform a liquid-liquid extraction with 3 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 290°C at 20°C/min.
-
Hold at 290°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is suitable for high-sensitivity quantitative analysis of this compound.
1. Sample Preparation:
-
Follow the same sample preparation procedure as for GC-MS, but reconstitute the final dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 50% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 550°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z 199.2) -> Product ions (e.g., m/z 144.1, 130.1).
-
N-Pentylindole (analyte): Precursor ion (m/z 188.2) -> Product ions (e.g., m/z 130.1, 117.1).
-
Experimental Workflow Visualization
The general workflow for the analysis of this compound in a biological matrix is depicted below.
Caption: General experimental workflow for the analysis of this compound.
N-Pentylindole-d11: A Technical Guide to Safety and Handling for Research Professionals
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling protocols, and relevant biological context for N-Pentylindole-d11. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated form, this document primarily leverages and extrapolates from the well-documented safety profile of its non-deuterated analogue, 1-Pentyl-1H-indole. This approach provides a robust safety framework for laboratory personnel.
Section 1: Chemical and Physical Properties
This compound is the deuterated form of N-Pentylindole, a member of the indole class of organic compounds. The deuteration is typically on the pentyl chain. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for the detection and quantification of synthetic cannabinoids.
| Property | Value | Source |
| Chemical Name | This compound | Pharmaffiliates |
| Synonyms | 1-Pentyl-1H-indole-d11, 1-Pentylindole-d11 | ChemicalBook |
| CAS Number | 1346603-11-9 | LGC Standards[1] |
| Molecular Formula | C₁₃H₆D₁₁N | LGC Standards[1] |
| Molecular Weight | 198.35 g/mol | LGC Standards[1] |
| Appearance | Clear Colourless Oil | Pharmaffiliates |
| Storage Temperature | 2-8°C Refrigerator | Pharmaffiliates |
Section 2: Safety and Hazard Information
The following safety and hazard information is based on the Safety Data Sheet for the non-deuterated analogue, 1-Pentyl-1H-indole. Researchers should handle this compound with the same precautions.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
GHS Label Elements
-
Signal Word: Danger
-
Hazard Pictograms:
-
Skull and crossbones
-
Exclamation mark
-
Environment
-
Precautionary Statements
| Type | Code | Statement |
| Prevention | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P273 | Avoid release to the environment. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| In Case of Skin Contact | Wash off with soap and plenty of water. Take victim immediately to hospital. Consult a physician. |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Section 3: Handling and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of this compound.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use in a well-ventilated area. A fume hood is recommended. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2-8°C in a refrigerator. Protect from light.
Section 4: Experimental Protocols
This compound is commonly used as an internal standard for the quantification of synthetic cannabinoids in biological matrices (e.g., urine, blood) and in seized materials using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative workflow synthesized from published analytical methods.[2][3]
Sample Preparation for Urine Analysis
-
Enzymatic Hydrolysis: To 1 mL of urine sample, add a solution of β-glucuronidase in an appropriate buffer (e.g., acetate buffer, pH 5). Incubate the mixture to deconjugate the metabolites.
-
Internal Standard Spiking: Add a known concentration of this compound solution (in a solvent like methanol or acetonitrile) to the hydrolyzed sample.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Add an appropriate organic solvent (e.g., ethyl acetate, hexane/ethyl acetate mixture), vortex, and centrifuge. Collect the organic layer.
-
SPE: Condition an SPE cartridge (e.g., C18) with methanol and water. Load the sample, wash with a weak solvent, and elute the analytes with a stronger solvent (e.g., acetonitrile, methanol).
-
-
Evaporation and Reconstitution: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the chromatographic analysis (e.g., mobile phase).
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless mode.
-
Oven Program: A temperature gradient program to separate the analytes of interest.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis, monitoring characteristic ions for the target analytes and this compound.
-
LC-MS/MS Analysis
-
Liquid Chromatograph (LC):
-
Column: A reverse-phase column (e.g., C18, C8).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Caption: A generalized workflow for the analysis of synthetic cannabinoids using this compound as an internal standard.
Section 5: Biological Context and Signaling
N-Pentylindole itself is not typically considered a primary signaling molecule. However, its core structure is a key component of many synthetic cannabinoids, such as JWH-018 and JWH-073. These synthetic cannabinoids are potent agonists of the cannabinoid receptors, CB1 and CB2. The deuterated form, this compound, is used as a tool to study these compounds.
The CB1 receptors are primarily found in the central nervous system and are responsible for the psychoactive effects of cannabinoids. CB2 receptors are mainly located in the immune system and are involved in modulating inflammation and immune responses. The binding of a synthetic cannabinoid agonist to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to various cellular responses.
Caption: A representative signaling pathway for synthetic cannabinoids with an N-Pentylindole core, acting on CB1 and CB2 receptors.
Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling any chemical. The information provided is based on the non-deuterated analogue and should be used as a guide for safe laboratory practices.
References
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Synthetic Cannabinoids using N-Pentylindole-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of synthetic cannabinoids presents a significant challenge in forensic and clinical toxicology. These substances are structurally diverse and potent, necessitating sensitive and reliable analytical methods for their detection and quantification. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of synthetic cannabinoids. The use of a stable isotope-labeled internal standard is crucial for accurate quantification by compensating for variations in sample preparation and instrument response. N-Pentylindole-d11, a deuterated analog of the core structure of many synthetic cannabinoids, serves as an excellent internal standard for this purpose.
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of synthetic cannabinoids in various matrices using this compound as an internal standard with GC-MS.
Principle of the Method
This method involves the extraction of synthetic cannabinoids and the internal standard from the sample matrix, followed by analysis using GC-MS. The gas chromatograph separates the different compounds in the sample, which are then ionized and fragmented in the mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of the target analytes. By comparing the peak area of the analyte to that of the known concentration of the this compound internal standard, precise quantification can be achieved.
Experimental Protocols
Reagents and Materials
-
This compound internal standard solution (1 µg/mL in methanol)
-
Reference standards for target synthetic cannabinoids (e.g., JWH-018, AM-2201, UR-144, etc.)
-
Methanol (GC grade)
-
Acetonitrile (GC grade)
-
Ethyl acetate (GC grade)
-
n-Hexane (GC grade)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for common matrices.
2.1. Herbal Mixtures
-
Weigh 100 mg of the homogenized herbal material into a glass tube.
-
Add 1 mL of methanol and 10 µL of the this compound internal standard solution.
-
Vortex for 2 minutes.
-
Sonicate for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
2.2. Whole Blood
-
Pipette 1 mL of whole blood into a glass tube.
-
Add 10 µL of the this compound internal standard solution.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 3000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 3 mL of n-hexane.
-
Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of ethyl acetate.
2.3. Urine (using Solid-Phase Extraction - SPE)
-
Pipette 2 mL of urine into a glass tube.
-
Add 10 µL of the this compound internal standard solution.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of a 5% methanol in water solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and target analytes.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 197 | 130 | - |
| JWH-018 | 341 | 214 | 155 |
| AM-2201 | 359 | 155 | 127 |
| UR-144 | 299 | 214 | 125 |
| XLR-11 | 321 | 214 | 81 |
Note: The specific ions for other synthetic cannabinoids should be determined by analyzing the respective reference standards.
Data Presentation
The following tables summarize the quantitative data that can be obtained using this method. The values presented are illustrative and should be determined during method validation in your laboratory.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Table 2: Calibration Curve Data (Example for JWH-018)
| Concentration (ng/mL) | Analyte Area | Internal Standard Area | Area Ratio (Analyte/IS) |
| 1 | 15,000 | 100,000 | 0.150 |
| 5 | 78,000 | 102,000 | 0.765 |
| 10 | 155,000 | 101,000 | 1.535 |
| 25 | 380,000 | 99,000 | 3.838 |
| 50 | 760,000 | 100,500 | 7.562 |
| 100 | 1,510,000 | 99,500 | 15.176 |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Principle of quantification using an internal standard.
Application Notes and Protocols for the Quantitative Analysis of JWH-018 using N-Pentylindole-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-018 is a synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, producing effects similar to THC.[1] Its widespread use in "herbal incense" products has necessitated the development of robust analytical methods for its detection and quantification in various biological matrices. This document provides detailed application notes and protocols for the quantitative analysis of JWH-018 using N-Pentylindole-d11 as a deuterated internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analyte and Internal Standard Information
| Compound | Chemical Name | CAS Number | Molecular Formula |
| JWH-018 | (Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | 209414-07-3 | C24H23NO |
| This compound | 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole | 1346603-11-9 | C13H6D11N |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of JWH-018 in biological matrices using mass spectrometry-based methods with a deuterated internal standard.
Table 1: LC-MS/MS Method Validation Parameters in Whole Blood [2]
| Parameter | JWH-018 |
| Linear Dynamic Range | 0.05 - 50 ng/mL |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL |
| Intra-run Imprecision (%CV) at 2 ng/mL | 3.9 - 10.3% |
| Intra-run Imprecision (%CV) at 8 ng/mL | 3.9 - 10.3% |
| Inter-run Imprecision (%CV) | 6.5 - 7.2% |
| Intra-run Accuracy | 95.9 - 112.7% |
| Inter-run Accuracy | 99.1 - 107.0% |
Table 2: LC-MS/MS Method Validation Parameters for JWH-018 Metabolites in Urine [3]
| Analyte | LQC (%CV / %Bias) | MQC (%CV / %Bias) | HQC (%CV / %Bias) |
| JWH-018-OH | 10.4 / -0.79 | 3.5 / -2.21 | 7.81 / 2.51 |
| JWH-018-COOH | 8.07 / 11.6 | 3.82 / 6.38 | 6.37 / 6.29 |
LQC, MQC, HQC refer to Low, Medium, and High-Quality Control samples.
Table 3: GC-MS Method Validation Parameters for JWH-018 Metabolites in Urine [4]
| Parameter | Value |
| Limit of Detection | 2.8 ng/mL |
| Analytical Precision (%CV) | 12% |
Experimental Protocols
Protocol 1: Quantitative Analysis of JWH-018 in Whole Blood by LC-MS/MS
This protocol is adapted from a validated method for the determination of JWH-018 in postmortem whole blood.[2]
1. Materials and Reagents:
-
JWH-018 analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl ether
-
Sodium bicarbonate buffer (pH 10.2)
-
Deionized water
-
Whole blood samples, calibrators, and quality controls
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of whole blood, add the internal standard solution (this compound).
-
Add sodium bicarbonate buffer to adjust the pH to 10.2.
-
Add 5 mL of ethyl ether and vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 analytical column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Monitored Transitions: Specific precursor-to-product ion transitions for JWH-018 and this compound should be determined and optimized.
4. Calibration and Quantification:
-
Prepare a calibration curve by spiking blank whole blood with known concentrations of JWH-018.
-
Process calibrators and quality control samples alongside the unknown samples.
-
Quantify JWH-018 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantitative Analysis of JWH-018 Metabolites in Urine by GC-MS
This protocol outlines a general procedure for the analysis of JWH-018 metabolites in urine, which are the primary targets in this matrix.
1. Materials and Reagents:
-
JWH-018 metabolite standards (e.g., hydroxylated and carboxylated metabolites)
-
This compound (as internal standard for the parent compound, though a deuterated metabolite standard would be ideal if available)
-
β-glucuronidase
-
Acetate buffer (pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode or C18)
-
Methanol
-
Dichloromethane
-
Ethyl acetate
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Urine samples, calibrators, and quality controls
2. Sample Preparation (SPE and Derivatization):
-
To 1 mL of urine, add the internal standard.
-
Add acetate buffer and β-glucuronidase. Incubate at 65°C for 1-2 hours to deconjugate the glucuronidated metabolites.
-
Condition the SPE cartridge with methanol and water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water and a methanol/water mixture.
-
Elute the analytes with an appropriate solvent such as ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the derivatizing agent and heat at 70°C for 30 minutes.
3. GC-MS Conditions:
-
GC System: Gas chromatograph with a capillary column (e.g., BP-5 or equivalent).
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient from approximately 150°C to 280°C.
-
Carrier Gas: Helium.
-
MS System: Mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized JWH-018 metabolites and the internal standard.
4. Calibration and Quantification:
-
Prepare a calibration curve using spiked blank urine samples.
-
Process calibrators and quality controls with the unknown samples.
-
Quantify the JWH-018 metabolites based on the peak area ratios of the analytes to the internal standard relative to the calibration curve.
Visualizations
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Gas chromatography – mass spectrometry of JWH-018 metabolites in urine samples with direct comparison to analytical standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Cannabinoids using N-Pentylindole-d11 Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction The accurate quantification of cannabinoids in complex matrices is essential for forensic toxicology, clinical research, and quality control in the cannabis industry. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a preferred analytical technique due to its high sensitivity and selectivity.[1][2] A major challenge in LC-MS/MS analysis is the "matrix effect," where sample components interfere with analyte ionization, potentially leading to inaccurate results.[1] The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated analogues of the target analytes, is the gold standard for mitigating these effects.[1][3]
This application note details a robust LC-MS/MS method for the detection and quantification of various cannabinoids. The method employs N-Pentylindole-d11 as an internal standard. N-Pentylindole is a core structural component of many synthetic cannabinoids of the aminoalkylindole class (e.g., JWH-018, JWH-073), making its deuterated form an ideal internal standard for this compound class. While structurally different from classical cannabinoids like THC or CBD, its use can be validated for broader cannabinoid panels to correct for variations in sample preparation and instrument response.
Experimental Protocols
1. Materials and Reagents
-
Standards: Δ⁹-THC, 11-OH-THC, THC-COOH, CBD, CBN, JWH-018, JWH-073 (and other target cannabinoids) at 1 mg/mL.
-
Internal Standard (IS): this compound at 1 mg/mL.
-
Solvents: Methanol, Acetonitrile (LC-MS grade).
-
Reagents: Formic Acid (reagent grade), Ammonium Formate, Water (Type I, 18.2 MΩ·cm).
-
Consumables: Solid Phase Extraction (SPE) cartridges, autosampler vials, centrifuge tubes.
2. Standard and Sample Preparation
-
Working Standard Solutions: Prepare stock solutions of cannabinoids and the internal standard in methanol. Create working solutions by diluting the stocks to concentrations of 100 ng/mL and 10 ng/mL. A separate internal standard working solution should be prepared at 50 ng/mL.
-
Calibration Curve: Construct calibration curves by spiking blank matrix (e.g., serum, oral fluid) with standard solutions to achieve a concentration range of 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Aliquoting: Use 1 mL of liquid sample (e.g., whole blood, urine) or 1 g of a homogenized solid sample.
-
Internal Standard Spiking: Add a specified volume (e.g., 50 µL) of the 50 ng/mL this compound internal standard solution to every sample, calibrator, and quality control sample.
-
Pre-treatment (for blood/serum): Perform protein precipitation by adding 2 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a water/methanol mixture to remove interferences.
-
Elution: Elute the target cannabinoids and the internal standard with 1 mL of methanol.
-
Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for analysis.
-
3. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
-
Injection Volume: 5 µL.
-
Mobile Phase A: 5 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
Data Presentation
Table 1: Liquid Chromatography Gradient
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
|---|---|---|
| 0.00 | 0.25 | 50 |
| 0.50 | 0.25 | 50 |
| 8.00 | 0.25 | 95 |
| 10.00 | 0.25 | 95 |
| 10.10 | 0.25 | 50 |
| 12.00 | 0.25 | 50 |
This is a representative gradient and should be optimized for the specific analytes and column used.
Table 2: Optimized MS/MS Parameters (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Mode |
|---|---|---|---|---|
| Δ⁹-THC | 315.0 | 193.0 | 25 | ESI+ |
| CBD | 315.0 | 193.0 | 25 | ESI+ |
| CBN | 311.0 | 223.0 | 30 | ESI+ |
| JWH-018 | 342.2 | 155.1 | 20 | ESI+ |
| JWH-073 | 328.2 | 155.1 | 20 | ESI+ |
| This compound (IS) | 199.2 | 130.1 | 22 | ESI+ |
MRM transitions must be empirically optimized for the specific instrument. THC and CBD are isomers and are distinguished by their chromatographic retention times.
Table 3: Representative Method Validation Data
| Parameter | Δ⁹-THC | CBD | JWH-018 |
|---|---|---|---|
| Linearity Range (ng/mL) | 0.2 - 50 | 0.2 - 50 | 0.1 - 50 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.998 |
| LLOQ (ng/mL) | 0.195 | 0.195 | 0.1 - 0.5 |
| Intra-day Precision (%RSD) | <15% | <15% | <15% |
| Inter-day Precision (%RSD) | <15% | <15% | <15% |
| Accuracy (% Recovery) | 85-115% | 85-115% | 90-110% |
Validation parameters are based on typical performance characteristics reported in the literature.
Visualizations
Caption: Experimental workflow for cannabinoid analysis.
Caption: Simplified cannabinoid receptor signaling pathway.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of cannabinoids in various biological matrices. The strategic use of this compound as an internal standard effectively compensates for sample loss during preparation and corrects for matrix-induced ionization variability, thereby ensuring high accuracy and precision. This protocol serves as a comprehensive guide for researchers and analysts, though method parameters should be independently optimized and validated to meet specific laboratory and regulatory requirements.
References
Application Notes and Protocols for the Analysis of N-Pentylindole-d11 in Urine and Blood Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of N-Pentylindole-d11 in human urine and blood samples. This deuterated compound is commonly used as an internal standard in the analysis of synthetic cannabinoids. However, understanding its own analytical behavior is crucial for method validation and ensuring accurate quantification of target analytes. The methodologies described herein are based on common practices for the analysis of synthetic cannabinoids and their metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Introduction
N-Pentylindole serves as the core structure for a significant number of synthetic cannabinoids, including JWH-018. Its deuterated analog, this compound, is an ideal internal standard (IS) for bioanalytical methods due to its similar chemical and physical properties to the analytes of interest. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, matrix effects, and instrument response[1][2]. This document outlines detailed protocols for the extraction and analysis of this compound from urine and blood, and presents typical quantitative performance data. While this compound is primarily used as an internal standard, the validation of its own analytical parameters is a critical component of robust method development.
Quantitative Data Summary
The following tables summarize the typical validation parameters for the analysis of N-pentylindole-based synthetic cannabinoids in urine and blood. The data presented is representative of methods validated for compounds structurally similar to N-Pentylindole, such as JWH-018 and its metabolites, and serves as a guide for the expected performance of an assay for this compound.
Table 1: Quantitative LC-MS/MS Parameters for Analysis in Urine
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 - 0.15 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | [3][4] |
| **Linearity (R²) ** | > 0.99 | |
| Accuracy (% Bias) | Within ±15% | |
| Precision (%RSD) | < 15% | |
| Recovery | 48% - 104% | |
| Matrix Effect | -73% to 52% |
Table 2: Quantitative LC-MS/MS Parameters for Analysis in Blood/Plasma
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | |
| Limit of Quantification (LOQ) | 0.02 - 1.5 ng/mL | |
| **Linearity (R²) ** | > 0.99 | |
| Accuracy (% Bias) | Within ±15% | |
| Precision (%RSD) | < 15% | |
| Recovery | > 80% | |
| Matrix Effect | 3% - 20% |
Experimental Protocols
Urine Sample Preparation Protocol (LC-MS/MS)
This protocol describes a solid-phase extraction (SPE) method for the cleanup and concentration of this compound from urine samples.
Materials:
-
Urine sample
-
This compound standard
-
β-glucuronidase enzyme
-
Phosphate buffer (pH 6.8)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (LC-MS grade)
-
Formic acid
-
SPE cartridges (C18)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of urine, add 50 µL of this compound internal standard solution.
-
Add 500 µL of phosphate buffer (pH 6.8).
-
Add 20 µL of β-glucuronidase.
-
Vortex and incubate at 50°C for 1 hour to hydrolyze glucuronide conjugates.
-
Condition the C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Blood (Whole Blood/Plasma) Sample Preparation Protocol (LC-MS/MS)
This protocol outlines a protein precipitation method for the extraction of this compound from blood or plasma.
Materials:
-
Whole blood or plasma sample
-
This compound standard
-
Acetonitrile (ice-cold, containing 1% formic acid)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 200 µL of whole blood or plasma, add 50 µL of this compound internal standard solution.
-
Add 600 µL of ice-cold acetonitrile (containing 1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
Instrumentation:
-
Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer
LC Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Parameters (Typical for a deuterated N-pentylindole structure):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1) -> Product Ion (Q3)
-
This compound: m/z 199.2 -> m/z 130.1 (Quantifier)
-
This compound: m/z 199.2 -> m/z 77.1 (Qualifier)
-
-
Collision Energy: Optimized for the specific instrument and analyte.
Visualizations
Experimental Workflow
Metabolic Pathway of N-Pentylindole
The metabolism of N-pentylindole, the non-deuterated parent compound, primarily involves oxidation reactions mediated by cytochrome P450 enzymes in the liver. The major metabolic transformations include hydroxylation of the pentyl chain and the indole ring, followed by further oxidation to carboxylic acids. These metabolites are then often conjugated with glucuronic acid to facilitate excretion in the urine.
Conclusion
The protocols and data presented provide a robust framework for the quantitative analysis of this compound in urine and blood samples. While this compound is predominantly used as an internal standard, the validation of its analytical performance is essential for the overall quality and reliability of bioanalytical methods for synthetic cannabinoids. The provided LC-MS/MS and sample preparation methods can be adapted and optimized for specific laboratory instrumentation and requirements. The visualization of the experimental workflow and metabolic pathway offers a clear understanding of the analytical process and the biotransformation of the parent compound.
References
Application Note: Solid-Phase Extraction Protocol for Biological Samples Containing N-Pentylindole-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the solid-phase extraction (SPE) of synthetic cannabinoids and their metabolites from biological matrices, specifically urine, using N-Pentylindole-d11 as an internal standard. Synthetic cannabinoids, often found in products marketed as "K2" or "Spice," are a growing class of abused substances. Due to their rapid metabolism, analytical methods often target the parent compounds and their metabolites in biological fluids.[1][2] this compound serves as an excellent internal standard for isotope dilution mass spectrometry, ensuring accurate quantification by compensating for analyte loss during sample preparation and instrumental analysis.
The protocol described herein is a robust method for extracting a range of synthetic cannabinoids, providing clean extracts suitable for sensitive downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The use of a polymeric reversed-phase SPE sorbent allows for strong retention of the analytes of interest while enabling effective removal of matrix interferences through stringent washing steps.[3]
Principle of Solid-Phase Extraction
Solid-phase extraction is a sample preparation technique that separates components of a mixture according to their physical and chemical properties. In the context of this protocol, a reversed-phase sorbent is used, which is nonpolar. The analytes of interest, which are relatively nonpolar, are retained on the sorbent while the more polar matrix components, such as salts and other endogenous materials from urine, are washed away. A final elution with a nonpolar organic solvent recovers the purified analytes.
Experimental Protocol
This protocol is designed for the extraction of synthetic cannabinoids from urine samples.
Materials and Reagents:
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Strata-X-Drug N, Oasis HLB, or equivalent), 60 mg/3 mL.
-
This compound Internal Standard Solution: 1 µg/mL in methanol.
-
β-glucuronidase: from Patella vulgata or similar, in acetate buffer.
-
Acetate Buffer: 100 mM, pH 5.0.
-
Phosphate Buffer: 100 mM, pH 6.0.
-
Methanol (MeOH): HPLC grade.
-
Acetonitrile (ACN): HPLC grade.
-
Ethyl Acetate: HPLC grade.
-
Formic Acid: LC-MS grade.
-
Deionized Water: >18 MΩ·cm.
-
Vortex Mixer.
-
Centrifuge.
-
Heating Block or Water Bath.
-
SPE Manifold.
-
Nitrogen Evaporator.
Sample Pretreatment (for Urine Samples)
Synthetic cannabinoids are often excreted as glucuronide conjugates, which require enzymatic hydrolysis to improve extraction efficiency and detection.
-
Pipette 2 mL of urine into a centrifuge tube.
-
Add a known amount of this compound internal standard solution. The final concentration should be appropriate for the expected analyte concentration range and the sensitivity of the analytical method.
-
Add 1 mL of β-glucuronidase solution.
-
Vortex the mixture for 30 seconds.
-
Incubate at 60-65°C for 2-3 hours to allow for hydrolysis.
-
Allow the samples to cool to room temperature.
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
Centrifuge the samples at 5000 rpm for 5 minutes to pellet any precipitates.
-
The supernatant is now ready for solid-phase extraction.
Solid-Phase Extraction Procedure
The following steps outline the SPE procedure using a polymeric reversed-phase sorbent.
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry out between steps.
-
Equilibration: Equilibrate the cartridge with 3 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the pretreated sample supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of a 25:75 methanol:100mM acetate buffer (pH 5.0) solution. Some methods have shown that a stronger wash of up to 50% methanol can be used with highly retentive sorbents without significant loss of analytes.
-
Dry the cartridge under full vacuum for 10 minutes to remove any residual water.
-
-
Elution:
-
Elute the analytes with 3 mL of ethyl acetate. Alternatively, other nonpolar solvents like methanol or acetonitrile can be used. Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Quantitative Data Summary
The following table summarizes recovery and limit of quantification (LOQ) data for selected synthetic cannabinoids using solid-phase extraction methods similar to the one described. This compound as an internal standard helps to normalize for variations in recovery.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOQ (ng/mL) | Reference |
| JWH-018 | Serum | Oasis HLB | 76.9 - 89.6 | 5 | |
| JWH-073 | Serum | Oasis HLB | 76.9 - 89.6 | 10 | |
| JWH-122 | Serum | Oasis HLB | 76.9 - 89.6 | 5 | |
| AM-2201 | Serum | Oasis HLB | 76.9 - 89.6 | 5 | |
| 5F-AMB | Rat Plasma | - | 95.4 - 106.8 | 0.012 - 0.016 | |
| AMB-FUBINACA | Rat Plasma | - | 95.4 - 106.8 | 0.012 - 0.016 | |
| JWH-122 | Rat Plasma | - | 95.4 - 106.8 | 0.012 - 0.016 | |
| Various SCs | Rat Urine | Oasis HLB | - | 0.01 - 0.1 |
Note: Recovery and LOQ values can vary depending on the specific laboratory conditions, instrumentation, and the exact SPE product used. The addition of an internal standard like this compound prior to extraction is crucial for achieving accurate and precise quantification.
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the purification and concentration of synthetic cannabinoids from biological matrices. The use of this compound as an internal standard ensures high accuracy and precision in subsequent LC-MS/MS analysis. This method is suitable for use in clinical and forensic toxicology, as well as in research settings investigating the metabolism and effects of synthetic cannabinoids.
References
Application Note: Preparation of Calibration Curves with N-Pentylindole-d11 for the Quantitative Analysis of Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The illicit drug landscape is continually evolving with the emergence of new psychoactive substances, including a wide array of synthetic cannabinoids. Accurate and reliable quantification of these compounds in various matrices is crucial for forensic toxicology, clinical diagnostics, and drug development research. The use of stable isotope-labeled internal standards, such as N-Pentylindole-d11, is a cornerstone of robust quantitative analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an ideal internal standard for many synthetic cannabinoids, especially N-pentylindole-based analogs like JWH-018, due to its similar chemical and physical properties, which allows it to compensate for variations in sample preparation and instrument response.[1][2][3]
This application note provides a detailed protocol for the preparation of calibration curves using this compound. It includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of method performance, and a visual representation of the experimental workflow.
Data Presentation
Quantitative data from various studies utilizing this compound or similar deuterated internal standards for the analysis of synthetic cannabinoids are summarized below. These tables provide a reference for expected method performance.
Table 1: Exemplary Calibration Curve Parameters for Synthetic Cannabinoid Analysis using a Deuterated Internal Standard
| Analyte | Internal Standard | Calibration Curve Range (ng/mL) | Linearity (R²) | Matrix | Reference |
| JWH-018 | JWH-018-d11 | 5 - 1000 | > 0.99 | Blood | [4] |
| JWH-018 Metabolites | JWH-018 pentanoic acid-d4 | 1 - 500 | ≥ 0.9982 | Urine | [5] |
| JWH-073 Metabolites | JWH-073 4-hydroxyindole-d7 | 1 - 500 | ≥ 0.9982 | Urine | |
| Multiple Synthetic Cannabinoids | Deuterated Analogs | 0.3 - 100 | Not Specified | "Spice" Mixtures | |
| JWH-018 & Metabolites | Not Specified | 2 - 1000 | > 0.99 | Urine | |
| 11 Synthetic Cannabinoids | Not Specified | 0.1 - 500 | 0.993 - 0.999 | Rat Urine |
Table 2: Method Detection and Quantification Limits
| Analyte | Internal Standard | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Matrix | Reference |
| JWH-018 | JWH-018-d11 | Not Specified | 20 | Blood & Urine | |
| JWH-081, AM-2201, RCS-4, XLR-11 | JWH-018-d11 | Not Specified | 10 - 20 | Blood & Urine | |
| JWH-018 & Metabolites | Not Specified | Not Specified | 2 | Urine | |
| 34 Synthetic Cannabinoids | 13 Deuterated Internal Standards | Not Specified | 50 | Urine | |
| 11 Synthetic Cannabinoids | Not Specified | Not Specified | 0.01 - 0.1 | Rat Urine |
Experimental Protocols
This section details the methodologies for preparing calibration curves with this compound for the quantification of a target synthetic cannabinoid (e.g., JWH-018) in a biological matrix such as urine or blood.
Materials and Reagents
-
Target synthetic cannabinoid certified reference material (e.g., JWH-018)
-
This compound certified reference material
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Blank biological matrix (e.g., drug-free urine or blood)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the target synthetic cannabinoid and dissolve it in 1 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask.
-
Analyte Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol to achieve concentrations that will be used to spike the calibration curve samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides a stable and appropriate signal intensity when added to all samples (calibrators, quality controls, and unknowns). A typical concentration might be 100 ng/mL.
Preparation of Calibration Curve Standards
The following protocol describes the preparation of a seven-point calibration curve in a biological matrix.
-
Aliquoting the Matrix: Aliquot a fixed volume (e.g., 100 µL) of the blank biological matrix into a series of microcentrifuge tubes, one for each calibration point.
-
Spiking with Analyte: Spike each matrix aliquot with a small, precise volume of the corresponding analyte working standard solution to achieve the desired final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Spiking with Internal Standard: Add a fixed volume (e.g., 10 µL) of the this compound working solution to every calibration standard tube.
-
Sample Preparation (Protein Precipitation for Blood/Plasma):
-
To each tube, add a protein precipitation agent, such as acetonitrile, typically in a 3:1 ratio (e.g., 300 µL of acetonitrile to 100 µL of plasma).
-
Vortex the tubes vigorously for 30-60 seconds.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
-
-
Sample Preparation (Dilution for Urine):
-
For urine samples, a "dilute-and-shoot" approach may be sufficient. After spiking with the analyte and internal standard, the sample can be diluted with the initial mobile phase (e.g., 1:1 or 1:4) before injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a suitable reversed-phase LC column (e.g., C18) with a gradient elution using mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to ensure good peak shape and separation.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the target analyte and this compound to ensure specificity and sensitivity.
-
Data Acquisition and Processing:
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
Integrate the peak areas for the target analyte and this compound in each chromatogram.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration point.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for each standard.
-
Perform a linear regression analysis on the calibration curve data, often using a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy across the concentration range. The coefficient of determination (R²) should be ≥ 0.99 for a good linear fit.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in preparing a calibration curve using this compound.
Caption: Workflow for Calibration Curve Preparation.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the quantitative analysis of synthetic cannabinoids. By closely mimicking the behavior of the target analyte during sample preparation and analysis, it effectively corrects for potential sources of error, leading to highly accurate and precise results. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own quantitative methods for these challenging compounds. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data essential for advancing research and ensuring public safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Rapid Analysis of Synthetic Cannabinoids Using a Miniature Mass Spectrometer with Ambient Ionization Capability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromtech.net.au [chromtech.net.au]
Application Notes and Protocols for N-Pentylindole-d11 in Forensic Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Pentylindole-d11 is a deuterated analog of N-pentylindole, a common structural moiety in a variety of synthetic cannabinoids, including JWH-018 and AM-2201. In forensic toxicology, the use of stable isotope-labeled internal standards is crucial for accurate and precise quantification of analytes in complex biological matrices.[1][2] this compound serves as an ideal internal standard for the detection and quantification of synthetic cannabinoids containing the N-pentylindole core structure by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to co-elute during chromatographic separation and experience similar ionization effects, thus compensating for matrix effects and variations in sample preparation and instrument response.[1][2]
Application: Internal Standard for Synthetic Cannabinoid Quantification
This compound is primarily used as an internal standard in analytical methods developed for the quantitative analysis of synthetic cannabinoids in biological samples like urine, blood, and oral fluid. Due to the ever-increasing number of emerging synthetic cannabinoids, methods that can reliably quantify these substances are essential for forensic investigations and clinical toxicology.
Featured Analytes
This compound is a suitable internal standard for the analysis of synthetic cannabinoids that are derivatives of N-pentylindole, including but not limited to:
-
JWH-018
-
JWH-073
-
JWH-122
-
AM-2201
-
XLR-11
-
UR-144
Data Presentation: Quantitative Method Parameters
The following tables summarize typical quantitative parameters from validated LC-MS/MS and GC-MS methods for the analysis of synthetic cannabinoids, for which this compound would be a suitable internal standard.
Table 1: LC-MS/MS Method Performance for Synthetic Cannabinoid Metabolites in Urine
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
| JWH-018 N-Pentanoic acid | 5–1,000 | 5 | Within 15% | < 10% |
| JWH-073 N-Butanoic acid | 5–1,000 | 5 | Within 15% | < 10% |
| AM2201 N-(4-hydroxypentyl) | 5–1,000 | 5 | Within 15% | < 10% |
| JWH-018 N-hydroxypentyl | 0.1–250 | 0.1 | 88.3–112.2% | 4.3–13.5% |
| JWH-073 butanoic acid | 0.1–48.6 | 0.1 | 88.3–112.2% | 4.3–13.5% |
Data compiled from representative studies.[3]
Table 2: GC-MS/MS Method Performance for Synthetic Cannabinoids in Blood
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| 5F-CUMYL-PICA | 0.5-500 | 0.1 | 0.5 |
| 5F-MDMB-PICA | 0.5-500 | 0.11 | 0.5 |
Data from a validated method for different synthetic cannabinoids, demonstrating typical performance.
Experimental Protocols
The following are generalized protocols for the analysis of synthetic cannabinoids in urine and blood using LC-MS/MS, where this compound would be incorporated as an internal standard.
Protocol 1: LC-MS/MS Analysis of Synthetic Cannabinoid Metabolites in Urine
1. Sample Preparation (Hydrolysis and Extraction)
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To 1 mL of urine sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on analyte levels).
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Add 1 mL of β-glucuronidase solution (e.g., from Patella vulgata in 100 mM acetate buffer, pH 5.0) to hydrolyze the glucuronide conjugates.
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Incubate the mixture at 60°C for 3 hours.
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Allow the sample to cool, then add 1 mL of 100 mM phosphate buffer (pH 6.0).
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Perform solid-phase extraction (SPE) using a C18 cartridge.
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Condition the cartridge with methanol followed by deionized water.
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Load the sample onto the cartridge.
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Wash the cartridge with a low percentage of organic solvent to remove interferences.
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Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
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Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
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LC Column: A C18 or biphenyl column is commonly used for separation (e.g., 50 mm × 2.1 mm, 2.6 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
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Flow Rate: 0.3 - 0.5 mL/min.
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Injection Volume: 5 - 10 µL.
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MS Detection: Electrospray ionization (ESI) in positive mode.
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Scan Type: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-product ion transitions for each analyte and for this compound need to be determined and optimized.
Protocol 2: LC-MS/MS Analysis of Parent Synthetic Cannabinoids in Blood
1. Sample Preparation (Protein Precipitation and LLE)
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To 1 mL of whole blood, add 10 µL of this compound internal standard solution.
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Add 2 mL of ice-cold acetonitrile to precipitate proteins.
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Vortex the sample and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
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Transfer the supernatant to a clean tube.
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Perform liquid-liquid extraction (LLE) by adding an appropriate extraction solvent (e.g., n-hexane or a mixture of hexane and ethyl acetate).
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Vortex and centrifuge to separate the layers.
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Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
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Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
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Similar LC-MS/MS conditions as described in Protocol 1 can be adapted for blood analysis. Optimization of the gradient and MRM transitions for the parent compounds will be necessary.
Visualizations
Experimental Workflow
Caption: Workflow for synthetic cannabinoid analysis.
Signaling Pathway of JWH-018
Caption: JWH-018 CB1 receptor signaling cascade.
Signaling Pathway of AM-2201
Caption: AM-2201's inhibitory effect on glutamate release.
References
Application of N-Pentylindole-d11 in Herbal Mixture Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of synthetic cannabinoids in herbal mixtures, often marketed as "Spice" or "K2," poses a significant challenge for forensic and analytical laboratories. Accurate identification and quantification of these potent and structurally diverse compounds are crucial for law enforcement, public health, and drug development research. N-Pentylindole-d11, a deuterated analog of N-pentylindole, serves as an excellent internal standard for the analysis of synthetic cannabinoids, particularly the JWH-series and other indole-based compounds, in complex herbal matrices. Its chemical similarity to the target analytes ensures comparable extraction efficiency and ionization response, while its mass shift due to deuterium labeling allows for clear differentiation in mass spectrometric analyses, leading to reliable and accurate quantification.
This document provides detailed application notes and protocols for the use of this compound in the analysis of herbal mixtures for synthetic cannabinoids using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Notes
This compound is primarily utilized as an internal standard (IS) in quantitative analytical methods. The addition of a known amount of the deuterated standard to the sample at the beginning of the workflow compensates for potential variations in sample preparation and instrument response. This ensures high precision and accuracy in the determination of analyte concentrations.
Key Applications:
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Quantitative Analysis of Synthetic Cannabinoids: this compound is an ideal internal standard for the quantification of various N-pentylindole-based synthetic cannabinoids, such as JWH-018, JWH-073, JWH-081, JWH-122, and others, in herbal incense and other plant-based materials.
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Method Validation: It is used during the validation of analytical methods to assess parameters such as linearity, accuracy, precision, and recovery.
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Forensic Toxicology: In the analysis of seized herbal products, this compound aids in the accurate determination of the concentration of illicit synthetic cannabinoids.
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Drug Metabolism Studies: While not its primary application in herbal mixture analysis, deuterated standards are invaluable in pharmacokinetic and metabolism studies to differentiate between the administered compound and its metabolites.
Experimental Protocols
The following are generalized protocols for the analysis of synthetic cannabinoids in herbal mixtures using this compound as an internal standard. Optimization may be required based on the specific instrumentation and target analytes.
Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction and subsequent GC-MS analysis of synthetic cannabinoids from a herbal matrix.
1. Sample Preparation and Extraction:
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Homogenization: Obtain a representative sample of the herbal mixture and homogenize it to a fine powder.
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Weighing: Accurately weigh approximately 100 mg of the homogenized herbal material into a centrifuge tube.
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Internal Standard Spiking: Add a known volume of this compound solution (e.g., 100 µL of a 10 µg/mL solution in methanol) to the sample.
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Extraction: Add 5 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture of both).
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Sonication: Sonicate the mixture for 15-20 minutes to ensure efficient extraction of the analytes.
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Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.
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Collection: Carefully transfer the supernatant to a clean tube.
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Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a smaller volume (e.g., 1 mL) of the initial mobile phase or a suitable solvent for GC-MS analysis.
2. GC-MS Analysis:
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Gas Chromatograph (GC) Conditions:
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Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Inlet Temperature: 280 °C.
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Injection Volume: 1 µL (splitless mode).
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Oven Temperature Program:
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Initial temperature: 150 °C, hold for 1 min.
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Ramp: 20 °C/min to 300 °C.
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Hold: 5 min at 300 °C.
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Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
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Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective.
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For Quantification (SIM mode): Monitor characteristic ions for each target analyte and for this compound. For this compound, characteristic ions would be at a higher m/z compared to the unlabeled compound due to the deuterium atoms.
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Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the analysis of a broader range of synthetic cannabinoids, including those that are thermally labile.
1. Sample Preparation and Extraction:
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Follow the same sample preparation and extraction steps as outlined in Protocol 1. The final reconstituted solution should be compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
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Liquid Chromatograph (LC) Conditions:
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Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to separate the target analytes (e.g., start with 95% A, ramp to 5% A over 10 minutes).
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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Injection Volume: 5 µL.
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Tandem Mass Spectrometer (MS/MS) Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Ion Source Parameters: Optimize parameters such as capillary voltage, desolvation gas flow, and temperature according to the instrument manufacturer's recommendations.
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Acquisition Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for each analyte and for this compound. For this compound, the precursor ion will be 11 mass units higher than that of unlabeled N-pentylindole.
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Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of synthetic cannabinoids using deuterated internal standards. The values are indicative and may vary depending on the specific matrix, instrumentation, and method validation.
Table 1: GC-MS Method Performance for Synthetic Cannabinoid Analysis
| Analyte | Internal Standard | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| JWH-018 | JWH-018-d9 | 1 - 100 | >0.99 | 0.5 | 1 |
| JWH-073 | JWH-073-d7 | 1 - 100 | >0.99 | 0.5 | 1 |
| AM-2201 | AM-2201-d5 | 1 - 100 | >0.99 | 0.8 | 2 |
| Generic | This compound | 1 - 100 | >0.99 | ~0.5 - 1 | ~1 - 2 |
Note: Data for JWH-018-d9 and JWH-073-d7 are presented as they are structurally very similar to this compound and their performance is expected to be comparable. The last row provides an estimated performance for a generic method using this compound.
Table 2: LC-MS/MS Method Performance for Synthetic Cannabinoid Analysis
| Analyte | Internal Standard | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| JWH-018 | JWH-018-d9 | 0.1 - 50 | >0.995 | 0.05 | 0.1 |
| UR-144 | UR-144-d5 | 0.1 - 50 | >0.995 | 0.05 | 0.1 |
| XLR-11 | XLR-11-d5 | 0.1 - 50 | >0.995 | 0.08 | 0.2 |
| Generic | This compound | 0.1 - 50 | >0.995 | ~0.05 - 0.1 | ~0.1 - 0.2 |
Note: Similar to Table 1, data for other deuterated standards are shown to indicate the expected performance when using this compound as an internal standard for relevant analytes.
Mandatory Visualizations
Experimental Workflow
N-Pentylindole-d11 Solution Preparation and Storage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of N-Pentylindole-d11 solutions, a deuterated analog of N-Pentylindole often used as an internal standard in analytical toxicology and forensic science. Adherence to these guidelines is critical for maintaining the integrity, stability, and concentration accuracy of the standard, ensuring reliable and reproducible analytical results.
Introduction
This compound is a stable isotope-labeled synthetic cannabinoid analog. Like other synthetic cannabinoids, it is a highly lipophilic compound with low solubility in water but good solubility in various organic solvents.[1] Proper handling, preparation of accurate solutions, and appropriate storage are paramount for its effective use as an analytical reference material.
Physicochemical Properties and Safety
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole | --INVALID-LINK-- |
| Synonyms | 1-Pentylindole-d11, 1-Pentyl-1H-indole-d11 | [2][3][4] |
| CAS Number | 1346603-11-9 | [2] |
| Molecular Formula | C13H6D11N | |
| Molecular Weight | 198.35 g/mol | |
| Appearance | Clear Colourless Oil | |
| Purity | ≥98% (typically) | Varies by supplier |
| Solubility | Soluble in methanol, ethanol, acetonitrile, ethyl acetate, acetone, isooctane. Low solubility in water. |
Safety Precautions:
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Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Solution Preparation Protocol
This protocol outlines the steps for preparing a stock solution of this compound. Working solutions can be prepared by serial dilution of the stock solution.
Materials:
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This compound neat material
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Analytical balance (readable to at least 0.1 mg)
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Volumetric flasks (Class A)
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Pipettes (calibrated)
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Amber glass vials with PTFE-lined screw caps
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Solvent of choice (e.g., methanol, acetonitrile, ethanol - HPLC grade or higher)
Procedure:
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Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Weighing: Accurately weigh a precise amount of the neat this compound oil into a clean, tared weighing vessel.
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Dissolution: Quantitatively transfer the weighed material to a Class A volumetric flask of the desired volume. Use a small amount of the chosen solvent to rinse the weighing vessel multiple times, transferring the rinsate to the volumetric flask to ensure complete transfer.
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Dilution: Add the solvent to the volumetric flask until it is about half-full. Gently swirl the flask to dissolve the this compound completely.
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Final Volume: Once fully dissolved, bring the solution to the final volume with the solvent. The bottom of the meniscus should align with the calibration mark on the neck of the flask.
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Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
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Transfer and Labeling: Transfer the prepared stock solution to an amber glass vial with a PTFE-lined screw cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.
Example Calculation for a 1 mg/mL Stock Solution:
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Desired Concentration: 1 mg/mL
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Desired Volume: 10 mL
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Mass to Weigh: 1 mg/mL * 10 mL = 10 mg
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Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the chosen solvent.
Storage and Stability
The stability of cannabinoid standards is influenced by storage temperature, solvent, and exposure to light and air.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C (Frozen) for long-term storage. 2-8°C (Refrigerated) for short-term storage. | Frozen conditions are proven to best preserve the stability of various synthetic cannabinoids over extended periods. Refrigeration is suitable for short-term use, as recommended by suppliers. |
| Container | Amber glass vials with PTFE-lined screw caps. | Amber glass protects the solution from light, which can cause degradation. PTFE-lined caps provide a good seal to prevent solvent evaporation and contamination. |
| Headspace | Minimize headspace in the vial. | Reduces the potential for solvent evaporation, which would alter the concentration of the standard. |
| Atmosphere | For maximum stability, consider overlaying the solution with an inert gas (e.g., argon or nitrogen) before capping. | Minimizes oxidation of the analyte. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. | Repeated freezing and thawing can potentially degrade the analyte. Consider preparing smaller aliquots for daily use. |
While some synthetic cannabinoids have shown stability at refrigerated temperatures for several weeks, others can degrade significantly. Therefore, for long-term storage or when the stability of a particular analog is unknown, storage at -20°C is strongly recommended.
Experimental Workflows and Signaling Pathway
The following diagrams illustrate a typical analytical workflow for synthetic cannabinoids and the general signaling pathway they activate.
Diagram Explanations:
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Analytical Workflow: This diagram illustrates the typical steps involved in the analysis of synthetic cannabinoids in biological samples. This compound is added as an internal standard (IS) early in the process to correct for variations during sample preparation and analysis. The two main extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The final analysis is commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Signaling Pathway: Synthetic cannabinoids, like THC, exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2. CB1 receptors are primarily found in the central nervous system and are responsible for the psychoactive effects, while CB2 receptors are mainly located in the immune system. Binding of the synthetic cannabinoid to these G-protein coupled receptors initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK pathway, ultimately leading to the observed physiological and psychoactive effects. Many synthetic cannabinoids are more potent and have a higher affinity for these receptors than THC.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with N-Pentylindole-d11
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing N-Pentylindole-d11 as an internal standard to overcome matrix effects in analytical experiments, particularly in the context of synthetic cannabinoid analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my analytical results?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, termed ion enhancement.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method, potentially leading to incorrect quantification of the analyte.[1] In complex biological matrices, components like salts, lipids, and proteins are common culprits behind these effects.
Q2: How does this compound, as a deuterated internal standard, help in mitigating matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the "gold standard" for compensating for matrix effects. Because this compound is chemically almost identical to its non-deuterated analyte counterpart, it co-elutes and experiences nearly the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte's signal to that of this compound, variations in signal intensity caused by matrix effects can be normalized. This normalization leads to more accurate and precise quantification of the target analyte.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift results in the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.
Q4: What should I do if I suspect differential matrix effects are occurring despite using this compound?
A4: If you suspect differential matrix effects, it is crucial to meticulously evaluate your method. This includes assessing the co-elution of the analyte and this compound. Even minor shifts in retention time can be problematic in areas of steep ion suppression gradients. You may need to optimize your chromatographic conditions to ensure perfect co-elution. Additionally, performing a matrix effect assessment across multiple lots of your matrix can help determine the variability of the issue.
Troubleshooting Guide
Problem 1: Poor reproducibility of the analyte/N-Pentylindole-d11 area ratio.
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Possible Cause: Inconsistent matrix effects between samples, or the analyte and internal standard are not experiencing the same matrix effect.
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Solution:
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Verify Co-elution: Ensure that the analyte and this compound are perfectly co-eluting. A slight shift can cause them to be affected differently by matrix components.
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Optimize Sample Preparation: Enhance sample cleanup procedures to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.
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Chromatographic Optimization: Adjust the chromatographic method, such as the gradient slope, to better separate the analyte from matrix interferences.
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Problem 2: The analyte and this compound do not co-elute.
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Possible Cause: The "isotope effect" can sometimes lead to slight differences in retention time between the deuterated standard and the analyte. Column degradation can also affect separation.
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Solution:
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Mobile Phase Modification: Small adjustments to the mobile phase composition can sometimes help to achieve co-elution.
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Column Check: Ensure your analytical column is not degraded or contaminated. If necessary, replace it with a new column of the same type and implement a column washing protocol.
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Problem 3: Unexpectedly high or low analyte concentrations.
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Possible Cause: Significant ion enhancement or suppression that is not being fully compensated for by this compound. This could be due to extreme matrix effects or differential matrix effects.
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Solution:
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Evaluate Matrix Effect: Perform a quantitative assessment of the matrix effect using the experimental protocol outlined below.
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Dilution: Diluting the sample can sometimes mitigate matrix effects, but ensure the analyte concentration remains within the linear range of the assay.
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Re-optimize Ion Source Parameters: Adjusting ion source parameters like temperature and gas flow can sometimes help minimize the impact of matrix effects.
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Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative determination of matrix effects by comparing the analyte response in a pure solution to its response in a post-extraction spiked matrix sample.
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Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a standard solution of the analyte and this compound in a clean solvent (e.g., methanol or acetonitrile) at a known concentration.
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Set B (Post-Spiked Matrix): Take at least six different lots of blank matrix (e.g., plasma, urine) and process them using your established extraction procedure. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentration as Set A.
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Set C (Pre-Spiked Matrix): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentrations as Set A. This set is used to determine recovery, not directly for matrix effect calculation, but is often performed concurrently.
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Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.
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Calculate Matrix Effect (ME) and Recovery (RE):
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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An ME of 100% indicates no matrix effect.
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An ME < 100% indicates ion suppression.
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An ME > 100% indicates ion enhancement.
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Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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Data Presentation
Illustrative Data: The following tables summarize hypothetical quantitative data from a study comparing the performance of this compound with a structural analog internal standard in two different biological matrices. This data is for illustrative purposes only.
Table 1: Comparison of Accuracy and Precision
| Internal Standard | Matrix | Analyte Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | Plasma | 10 | 98.5 | 3.2 |
| 100 | 101.2 | 2.5 | ||
| 500 | 99.3 | 2.1 | ||
| Structural Analog | Plasma | 10 | 85.1 | 12.8 |
| 100 | 88.9 | 10.5 | ||
| 500 | 92.4 | 9.8 | ||
| This compound | Urine | 10 | 99.1 | 4.1 |
| 100 | 100.5 | 3.0 | ||
| 500 | 99.8 | 2.8 | ||
| Structural Analog | Urine | 10 | 90.3 | 11.5 |
| 100 | 93.1 | 9.2 | ||
| 500 | 95.0 | 8.7 |
Table 2: Comparison of Matrix Effect and Recovery
| Internal Standard | Matrix | Matrix Effect (%) | Recovery (%) |
| This compound | Plasma | 85.2 | 92.5 |
| Structural Analog | Plasma | 70.8 | 85.1 |
| This compound | Urine | 78.9 | 95.3 |
| Structural Analog | Urine | 65.4 | 88.9 |
The illustrative data demonstrates that the deuterated internal standard, this compound, provides better accuracy and precision by more effectively compensating for matrix effects and tracking the recovery of the analyte compared to a structural analog.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Troubleshooting workflow for poor analyte/IS ratio reproducibility.
References
improving signal intensity of N-Pentylindole-d11 in mass spec
Technical Support Center: N-Pentylindole-d11 Analysis
Welcome to the technical support center for optimizing the analysis of this compound and related synthetic cannabinoids using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance signal intensity and achieve reliable, accurate results.
Frequently Asked Questions (FAQs)
Q1: Why is the signal for my this compound internal standard weak or completely absent?
A weak or absent signal for this compound can stem from several factors ranging from sample preparation to instrument settings. Common causes include:
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Improper Storage or Degradation: Cannabinoids can adsorb to the surfaces of standard glass vials, leading to a significant loss of the compound over time.[1] Ensure standards are stored in silanized glass vials to prevent adsorption.[1]
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Suboptimal Ionization: The choice of ionization mode and source parameters is critical. N-Pentylindole and related synthetic cannabinoids are typically analyzed in positive electrospray ionization (ESI+) mode.[2][3] Incorrect source parameters like capillary voltage, gas flows, or temperatures can drastically reduce signal intensity.[4]
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Poor Sample Preparation: Inefficient extraction from complex matrices like urine or blood can lead to low recovery of the internal standard.
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Matrix Effects: Co-eluting substances from the sample matrix (e.g., salts, phospholipids) can suppress the ionization of this compound, thereby reducing its signal.
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Incorrect MS/MS Transition: Ensure you are monitoring the correct precursor and product ion pair (MRM transition) for this compound. This can be optimized by direct infusion of the standard into the mass spectrometer.
Q2: How can I mitigate matrix effects that are suppressing my this compound signal?
Matrix effects occur when components in a sample, other than the analyte, interfere with the ionization process. Here are key strategies to reduce their impact:
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Improve Sample Preparation: The goal is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up complex samples than simpler methods like "dilute-and-shoot" or protein precipitation. For urine samples, enzymatic hydrolysis is often required to cleave glucuronide conjugates before extraction.
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Optimize Chromatography: Adjusting the chromatographic method to separate this compound from co-eluting matrix components can significantly reduce signal suppression. It is crucial to ensure that the deuterated internal standard and the target analyte co-elute as closely as possible to experience the same matrix effects.
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Sample Dilution: For matrices like urine, a simple dilution can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression. However, this may also reduce the analyte signal below the limit of quantification.
Q3: What are the optimal mass spectrometer source settings for analyzing indole-based synthetic cannabinoids?
While optimal settings are instrument-dependent, the following parameters for ESI sources are a good starting point for indole derivatives like this compound. Fine-tuning these parameters is essential for maximizing signal intensity.
| Parameter | Typical Value Range | Purpose |
| Ionization Mode | Positive (ESI+) | Promotes the formation of protonated molecules [M+H]⁺. |
| Capillary Voltage | 2.9 - 4.5 kV | Creates the electric field for electrospray. |
| Source Temperature | 120 - 150 °C | Aids in solvent evaporation from charged droplets. |
| Desolvation Gas | Nitrogen | Assists in the desolvation of droplets. |
| Desolvation Temp. | 350 - 500 °C | Facilitates the transition of ions into the gas phase. |
| Cone/Nozzle Voltage | 12 - 31 V | Helps focus ions into the mass analyzer. |
| Nebulizer Pressure | Instrument Dependent | Controls the formation of the aerosol spray. |
Q4: My deuterated internal standard (this compound) is eluting slightly earlier than the non-deuterated analyte. Is this a problem?
Yes, this can be a significant problem. This phenomenon is known as the "chromatographic isotope effect". If the separation between the analyte and the internal standard is large enough, they may be affected differently by matrix components, leading to poor accuracy and precision. The primary goal is to have the internal standard and analyte co-elute perfectly so they experience the same ionization conditions. If you observe a shift, consider modifying your chromatographic conditions (e.g., adjusting the gradient or mobile phase composition) to improve co-elution.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues with this compound signal intensity.
Guide 1: Troubleshooting Low or No Signal
Use the following flowchart to diagnose the cause of a poor signal for your this compound internal standard.
Caption: Troubleshooting workflow for low signal intensity.
Guide 2: Assessing and Mitigating Matrix Effects
Matrix effects can be systematically evaluated and addressed using the following workflow.
Caption: Workflow for addressing matrix effects.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Synthetic Cannabinoids from Urine
This protocol is a general guideline for extracting synthetic cannabinoids and their metabolites from a urine matrix.
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Sample Pretreatment: To 2 mL of urine, add 1 mL of β-glucuronidase solution. Incubate the sample for 3 hours at 60°C to hydrolyze glucuronide conjugates. After incubation, allow the sample to cool and add 1 mL of 100 mM phosphate buffer (pH 6.0). Centrifuge to pellet any precipitate.
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Internal Standard: Spike the pre-treated sample with an appropriate concentration of this compound solution.
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SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge (e.g., Strata-X-Drug N) by washing it with 3 mL of methanol followed by 3 mL of deionized water. Do not let the cartridge go dry.
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Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
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Washing: Wash the cartridge to remove interferences. A typical wash sequence might be:
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3 mL of deionized water.
-
3 mL of a 25:75 methanol/acetate buffer solution.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution: Elute the analytes from the cartridge using 3 mL of an appropriate solvent, such as ethyl acetate or methanol, into a clean collection tube.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.
Protocol 2: Recommended LC-MS/MS Parameters
This table provides a starting point for developing an LC-MS/MS method for this compound and related compounds.
| Parameter | Recommended Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temp. | 40 - 45 °C |
| Injection Volume | 5 µL |
| Example Gradient | Start at 50% B, ramp to 95% B over 6 min, hold for 3 min, then re-equilibrate. |
References
Technical Support Center: N-Pentylindole-d11 Stability in Biological Samples
Welcome to the technical support center for N-Pentylindole-d11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the stability of this compound in biological samples.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions to ensure the integrity of your results.
Issue 1: Decreasing concentration of this compound in stored biological samples.
Possible Causes & Solutions:
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Inappropriate Storage Temperature: this compound, like many synthetic cannabinoids, can degrade at ambient or refrigerated temperatures.[1][2] For optimal stability, especially for long-term storage, it is recommended to store biological samples at -20°C or lower.[1][2][3]
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Adsorption to Container Surfaces: Lipophilic compounds such as this compound can adsorb to the surface of plastic containers, leading to a significant loss of the analyte. Using borosilicate glass or silylated polypropylene tubes can minimize this effect.
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Enzymatic Degradation: Biological matrices contain enzymes that can metabolize this compound, even at low temperatures. Freezing samples at -80°C can help to minimize enzymatic activity. The addition of enzyme inhibitors, if compatible with your analytical method, can also be considered.
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pH-Mediated Degradation: Extreme pH conditions can lead to the degradation of indole-based compounds. It is crucial to maintain a neutral pH during sample collection and storage unless the experimental protocol specifies otherwise.
Issue 2: Poor recovery of this compound during sample extraction.
Possible Causes & Solutions:
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Inefficient Extraction Solvent: The choice of extraction solvent is critical for achieving high recovery. A solvent system with appropriate polarity to efficiently solubilize this compound from the sample matrix should be optimized.
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Matrix Effects: Components of the biological matrix can interfere with the extraction process. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help to clean up the sample and reduce matrix effects.
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Incomplete Lysis (for tissue samples): For tissue homogenates, incomplete cell lysis will result in poor recovery. Ensure that the homogenization and lysis procedures are thorough and validated for your specific tissue type.
Issue 3: Evidence of Deuterium-Hydrogen (H/D) Exchange.
Possible Causes & Solutions:
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Inappropriate Solvent: Storing or reconstituting this compound in protic solvents (e.g., water, methanol under certain conditions) or under acidic or basic conditions can facilitate H/D exchange. It is recommended to use aprotic solvents like acetonitrile for stock solutions.
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Elevated Temperatures: Higher temperatures during sample processing or storage can accelerate the rate of H/D exchange. It is important to keep samples cool and minimize exposure to heat.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for biological samples containing this compound?
A1: For short-term storage (up to 72 hours), refrigeration at 4°C is acceptable, though freezing is preferred. For long-term storage, samples should be kept at -20°C or, ideally, -80°C to minimize both chemical degradation and enzymatic activity. Samples should be stored in tightly sealed borosilicate glass or silylated polypropylene vials to prevent adsorption and evaporation.
Q2: How can I check for the degradation of this compound in my samples?
A2: A stability study should be performed. This involves analyzing aliquots of a spiked sample at different time points and storage conditions. A decrease in the peak area or concentration of this compound over time indicates degradation.
Q3: What analytical techniques are best suited for the analysis of this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of synthetic cannabinoids and their metabolites in biological matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization and can sometimes lead to thermal degradation of the analyte.
Q4: Can I use this compound as an internal standard for other synthetic cannabinoids?
A4: While this compound is an appropriate internal standard for the quantification of its unlabeled counterpart, its suitability for other synthetic cannabinoids must be validated. An ideal internal standard should co-elute with the analyte and exhibit similar ionization and extraction efficiencies. Significant differences in chemical structure can lead to variations in these properties.
Data Presentation
Table 1: General Stability of Synthetic Cannabinoids in Whole Blood under Different Storage Conditions.
| Compound Class | Ambient (22°C) | Refrigerated (4°C) | Frozen (-20°C) |
| Indole-based (e.g., XLR-11) | Significant degradation | Significant degradation | Stable |
| Indazole-based (e.g., AB-PINACA) | Relatively stable | Relatively stable | Stable |
Note: This table provides a general overview based on published data for similar compounds. Compound-specific stability studies for this compound are highly recommended.
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Plasma
Objective: To assess the stability of this compound in plasma under different storage conditions.
Materials:
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Blank human plasma
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This compound stock solution
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Acetonitrile (LC-MS grade)
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Polypropylene and borosilicate glass storage vials
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Incubators/freezers set at 22°C, 4°C, and -20°C
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LC-MS/MS system
Procedure:
-
Spike a pool of blank human plasma with this compound to a known concentration.
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Aliquot the spiked plasma into both polypropylene and borosilicate glass vials.
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Prepare a "time zero" sample by immediately extracting an aliquot of the spiked plasma with 3 volumes of ice-cold acetonitrile.
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Store the remaining aliquots at 22°C, 4°C, and -20°C.
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At specified time points (e.g., 24h, 48h, 72h, 1 week, 1 month), retrieve one aliquot from each storage condition.
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Extract the samples with 3 volumes of ice-cold acetonitrile.
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Centrifuge to precipitate proteins.
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Analyze the supernatant by LC-MS/MS.
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Compare the peak area or calculated concentration of this compound at each time point to the "time zero" sample to determine the percentage of degradation.
Mandatory Visualization
Caption: A logical workflow for diagnosing sources of this compound instability.
Caption: A simplified diagram of cannabinoid receptor signaling pathways.
References
troubleshooting poor recovery of N-Pentylindole-d11
Welcome to the Technical Support Center for N-Pentylindole-d11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of N-Pentylindole, a synthetic cannabinoid. It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of N-Pentylindole and other related synthetic cannabinoids. The deuterium labels (d11) give it a higher mass than the unlabeled analyte, allowing it to be distinguished by a mass spectrometer. As an internal standard, it is added in a known quantity to samples and calibrators to correct for variations in sample preparation, extraction recovery, and instrument response, thereby improving the accuracy and precision of the analytical method.
Q2: I am observing consistently low recovery of this compound during my Solid-Phase Extraction (SPE) procedure. What are the likely causes?
Low recovery during SPE is a common issue that can stem from several factors throughout the extraction process. A systematic approach is necessary to pinpoint the exact cause. The most common reasons include:
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Inappropriate Sorbent Choice: N-Pentylindole is a moderately hydrophobic compound. A reverse-phase sorbent (e.g., C8, C18, or a polymeric sorbent) is generally suitable. If your analyte is not retaining on the column, your sorbent may not be appropriate for its chemical properties.
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Improper Sample Pre-treatment: The pH of your sample can significantly impact the retention of this compound. Since indole has a very high pKa, it will be neutral under most conditions. However, ensuring the sample pH is neutral to slightly acidic can help with retention on reverse-phase sorbents.
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Suboptimal Wash Steps: The wash solvent may be too strong, causing the this compound to be washed away before the elution step. Consider using a weaker wash solvent (e.g., a lower percentage of organic solvent).
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Inefficient Elution: The elution solvent may not be strong enough to remove the this compound from the sorbent. You may need to increase the organic solvent percentage in your elution buffer or try a different elution solvent altogether.
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Column Drying: Allowing the SPE cartridge to dry out at inappropriate steps (e.g., after conditioning and before sample loading) can lead to poor recovery.
Q3: My this compound recovery is highly variable between samples. What could be causing this?
High variability in recovery often points to inconsistencies in the experimental procedure. Key areas to investigate include:
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Inconsistent Sample Matrix: Biological matrices like plasma and urine can be highly variable between individuals.[1][2] This can lead to differing levels of matrix effects (ion suppression or enhancement) that affect the internal standard's signal.[1][2]
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Inconsistent SPE Technique: Manual SPE can be prone to variability in flow rates during loading, washing, and elution. Ensure a consistent technique for each sample or consider using an automated SPE system.
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Pipetting Errors: Inaccurate pipetting of the internal standard or sample can lead to significant variability. Regularly calibrate your pipettes and ensure proper pipetting technique.
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Analyte Adsorption: N-Pentylindole, being hydrophobic, may adsorb to the surfaces of plasticware (e.g., polypropylene tubes and tips).[3] This can lead to variable losses during sample handling and preparation. Consider using low-adsorption labware or silanized glass.
Q4: I am seeing a poor signal for this compound in my LC-MS analysis, even though my recovery from the extraction seems adequate. What should I check?
If the issue is not with the sample preparation, the problem likely lies within the LC-MS system itself:
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Ion Suppression: Co-eluting matrix components from the sample can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal. To mitigate this, you can try to improve chromatographic separation, dilute the sample, or use a more effective sample cleanup method.
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Incorrect MS Parameters: The mass spectrometer parameters, such as collision energy, cone voltage, and source temperatures, may not be optimized for this compound. It is crucial to optimize these parameters specifically for your internal standard.
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Instability in Solution: this compound may be degrading in the final reconstituted solution, especially if left at room temperature for an extended period. It is advisable to analyze samples as soon as possible after preparation and to store them in a cool, dark environment. Some cannabinoids have shown instability under acidic conditions and at higher temperatures.
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Instrument Contamination: A dirty ion source or contaminated LC system can lead to poor signal intensity for all analytes, including your internal standard. Regular cleaning and maintenance of your instrument are essential for optimal performance.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Poor this compound Recovery in SPE
This guide provides a step-by-step workflow to diagnose and resolve poor recovery of this compound during Solid-Phase Extraction.
Troubleshooting Workflow for Poor SPE Recovery
Caption: A logical workflow for diagnosing the source of poor this compound recovery during SPE.
Data Presentation
Table 1: Physicochemical Properties of Indole (Parent Compound of N-Pentylindole)
| Property | Value | Implication for Analysis |
| Molecular Formula | C₈H₇N | - |
| Molecular Weight | 117.15 g/mol | - |
| LogP | 2.14 | Moderately hydrophobic, indicating good retention on reverse-phase SPE sorbents and LC columns. |
| pKa | ~17 (acidic proton on nitrogen) | Very weak acid, will be in its neutral form at typical pH values used in SPE and LC-MS. |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol, ether, and benzene. | Samples should be prepared in a solvent with sufficient organic content to ensure solubility. |
Table 2: Recommended Starting Parameters for LC-MS/MS Analysis of this compound
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 or similar reverse-phase, ≤ 3 µm | Provides good retention and separation for hydrophobic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides better peak shape for basic compounds. |
| Gradient | Start with a lower percentage of organic phase and ramp up to elute the analyte. | Optimizes separation from matrix components. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Indole nitrogen is readily protonated. |
| Precursor Ion (Q1) | m/z 199.3 | Corresponds to the [M+H]⁺ of this compound. |
| Product Ions (Q3) | To be determined empirically, but likely fragments correspond to the loss of the pentyl chain and fragmentation of the indole ring. | Monitor at least two product ions for confident identification. |
| Collision Energy (CE) | 10-40 eV (to be optimized) | Varies by instrument; requires optimization to achieve a stable and intense fragment ion signal. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Urine
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
Materials:
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Human urine sample
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This compound internal standard solution
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Phosphate buffer (pH 6-7)
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Reverse-phase SPE cartridges (e.g., C18 or polymeric, 100 mg)
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SPE vacuum manifold
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Collection tubes
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Nitrogen evaporator
Procedure:
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Sample Pre-treatment:
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To 1 mL of urine, add 1 mL of phosphate buffer.
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Spike with the appropriate volume of this compound internal standard solution.
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Vortex to mix.
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SPE Cartridge Conditioning:
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Wash the cartridge with 2 mL of methanol.
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Equilibrate the cartridge with 2 mL of deionized water.
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Equilibrate the cartridge with 2 mL of phosphate buffer. Do not let the cartridge dry.
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Sample Loading:
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Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
-
Washing:
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Wash the cartridge with 2 mL of deionized water to remove salts.
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Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
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Drying:
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Dry the cartridge under vacuum for 5-10 minutes to remove any remaining aqueous solvent.
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-
Elution:
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Elute the this compound with 2 mL of an appropriate elution solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol).
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-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
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Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
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Workflow for SPE from Urine
Caption: A step-by-step workflow for the Solid-Phase Extraction of this compound from a urine matrix.
This technical support center provides a starting point for troubleshooting poor recovery of this compound. For more specific issues, it is always recommended to consult the manufacturer's literature for your SPE products and analytical instruments.
References
Technical Support Center: Optimizing LC Gradient for N-Pentylindole-d11 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of N-Pentylindole-d11.
Troubleshooting Guides
This section addresses common issues encountered during the LC separation of this compound and related indole compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting)
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Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?
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Answer: Peak tailing for indole-containing compounds is frequently observed and can be attributed to several factors. The basic nature of the indole nitrogen can lead to secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[1] Additionally, issues with the mobile phase or column integrity can contribute to poor peak shape.
Troubleshooting Steps:
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Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with 0.1% formic acid) can protonate the silanol groups, thereby minimizing their interaction with the basic indole nitrogen.
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Use a High-Purity, End-Capped Column: Employing a modern, high-purity silica column with robust end-capping will reduce the number of available silanol groups.
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Incorporate an Alternative Organic Modifier: While acetonitrile is common, methanol can sometimes alter selectivity and improve peak shape for certain compounds.[2]
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Check for Column Contamination: A buildup of matrix components can lead to active sites on the column. Flush the column with a strong solvent mixture (e.g., 50:50 isopropanol:acetone) to remove potential contaminants.
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Ensure Proper Sample Solvent: The sample should be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase to prevent peak distortion.[1]
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Issue 2: Retention Time Drift or Poor Reproducibility
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Question: I am observing inconsistent retention times for this compound across multiple injections. What could be causing this variability?
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Answer: Fluctuations in retention time can compromise the accuracy and precision of your analysis. The primary causes are often related to the stability of the HPLC system, mobile phase preparation, and column temperature.
Troubleshooting Steps:
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Ensure Adequate Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.
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Verify Mobile Phase Preparation: Inconsistent mobile phase composition is a common source of retention time drift. Ensure accurate and precise measurement of all components. For buffered mobile phases, always check the pH after mixing all aqueous components.
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Control Column Temperature: Ambient temperature fluctuations can significantly impact retention times.[3] Using a column oven to maintain a constant temperature (e.g., 40°C) is crucial for reproducibility.[3]
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Check for System Leaks: Even small leaks in the HPLC system can cause pressure fluctuations and lead to variable retention times.
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Monitor System Backpressure: A gradual increase in backpressure may indicate a column blockage, while erratic pressure suggests pump issues or air in the system.
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Issue 3: Co-elution of this compound and its Unlabeled Analog
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Question: My deuterated internal standard (this compound) is not fully co-eluting with the unlabeled N-Pentylindole. How can I improve their chromatographic alignment?
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Answer: While deuterated standards are chemically very similar to their unlabeled counterparts, a slight difference in retention time, known as an isotopic effect, can sometimes be observed. For accurate quantification, especially with matrix effects, achieving co-elution is important.
Troubleshooting Steps:
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Optimize the Gradient Program: A shallower gradient (a slower increase in the organic mobile phase percentage over time) can improve the resolution of closely eluting compounds and may help in achieving better co-elution.
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Adjust the Mobile Phase Composition: Modifying the organic solvent (e.g., trying methanol instead of acetonitrile) or the mobile phase additives can alter selectivity and influence the relative retention of the labeled and unlabeled compounds.
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Fine-tune the Column Temperature: Temperature can affect the selectivity of a separation. Experimenting with small changes in temperature (e.g., ±5°C) may improve co-elution.
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Frequently Asked Questions (FAQs)
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Q1: What are the recommended starting LC conditions for this compound separation?
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A1: A good starting point for method development would be a reversed-phase separation on a C18 column. Below are some recommended initial conditions that can be further optimized.
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Q2: How does the gradient slope affect the separation of hydrophobic compounds like this compound?
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A2: Increasing the gradient slope (i.e., a faster gradient) will decrease the analysis time but may also reduce the resolution between closely eluting peaks. Conversely, a shallower gradient will increase run time but generally improves resolution.
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Q3: Can I use methanol instead of acetonitrile as the organic modifier?
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A3: Yes, methanol is a viable alternative to acetonitrile. Methanol and acetonitrile have different solvent strengths and can offer different selectivities for certain compounds. For aromatic compounds like indoles, the choice of organic solvent can influence π-π interactions with phenyl-based stationary phases.
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Q4: What is the impact of column temperature on the separation?
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A4: Increasing the column temperature generally leads to shorter retention times due to a decrease in mobile phase viscosity. It can also affect the selectivity of the separation. Maintaining a consistent and optimized temperature is crucial for reproducible results.
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Data Presentation
The following tables summarize hypothetical quantitative data based on typical LC optimization experiments for compounds structurally similar to N-Pentylindole. This data illustrates the expected impact of varying key chromatographic parameters.
Table 1: Effect of Gradient Slope on Retention Time and Peak Width
| Gradient Time (min) | Gradient Slope (%B/min) | Retention Time (min) | Peak Width (sec) | Resolution (Analyte/IS) |
| 5 | 16 | 3.8 | 4.5 | 1.2 |
| 10 | 8 | 5.9 | 3.2 | 1.8 |
| 15 | 5.3 | 7.5 | 2.5 | 2.1 |
| Conditions: C18 column (100 x 2.1 mm, 2.6 µm), 40°C, 0.4 mL/min flow rate, Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile. Gradient from 20% to 100% B. |
Table 2: Effect of Column Temperature on Retention Time and Resolution
| Temperature (°C) | Retention Time (min) | Peak Width (sec) | Resolution (Analyte/IS) |
| 30 | 6.5 | 3.8 | 1.6 |
| 40 | 5.9 | 3.2 | 1.8 |
| 50 | 5.4 | 2.9 | 1.7 |
| Conditions: C18 column (100 x 2.1 mm, 2.6 µm), 10-minute gradient from 20% to 100% Acetonitrile with 0.1% Formic Acid, 0.4 mL/min flow rate. |
Table 3: Effect of Organic Modifier on Retention Time and Selectivity
| Organic Modifier | Retention Time (min) | Peak Width (sec) | Resolution (Analyte/IS) |
| Acetonitrile | 5.9 | 3.2 | 1.8 |
| Methanol | 6.8 | 3.9 | 1.5 |
| Conditions: C18 column (100 x 2.1 mm, 2.6 µm), 40°C, 10-minute gradient from 20% to 100% organic with 0.1% Formic Acid, 0.4 mL/min flow rate. |
Experimental Protocols
Protocol 1: LC Method Development for this compound
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System Preparation:
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Column: C18, 100 x 2.1 mm, 2.6 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
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Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
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Column Temperature: 40°C.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Sample: this compound and unlabeled analog at 100 ng/mL in 50:50 Acetonitrile:Water.
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Initial Scouting Gradient:
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Run a fast gradient from 5% to 95% B over 5 minutes.
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Hold at 95% B for 1 minute.
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Return to initial conditions and equilibrate for 2 minutes.
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This initial run will determine the approximate elution time of the analytes.
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Gradient Optimization:
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Based on the scouting run, adjust the gradient to improve separation. For example, if the analyte elutes at 3 minutes in the 5-minute gradient (approximately 50% B), a new gradient could be:
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Start at 30% B.
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Ramp to 70% B over 10 minutes.
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Increase to 95% B and hold for 1 minute to wash the column.
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Return to initial conditions and equilibrate.
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Further refine the gradient steepness by adjusting the gradient duration (e.g., 8, 12, or 15 minutes) to achieve optimal resolution and peak shape.
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Temperature and Organic Modifier Evaluation (Optional):
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If further optimization is needed, evaluate the separation at different temperatures (e.g., 35°C and 45°C).
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Substitute Acetonitrile with Methanol in Mobile Phase B and repeat the optimized gradient to assess changes in selectivity.
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Protocol 2: Mobile Phase Preparation (0.1% Formic Acid)
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Aqueous Phase (Mobile Phase A):
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Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of formic acid.
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Cap the bottle and mix thoroughly.
-
Sonicate for 10-15 minutes to degas.
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Organic Phase (Mobile Phase B):
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Measure 999 mL of HPLC-grade acetonitrile (or methanol) into a 1 L solvent bottle.
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Carefully add 1 mL of formic acid.
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Cap the bottle and mix thoroughly.
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Sonicate for 10-15 minutes to degas.
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Visualizations
Caption: A logical workflow for troubleshooting poor peak shape in LC analysis.
Caption: A systematic workflow for developing an LC method for a new analyte.
References
N-Pentylindole-d11 peak shape and chromatography issues
This technical support center provides troubleshooting guidance for common chromatographic issues encountered with N-Pentylindole-d11, a deuterated internal standard. The following FAQs and guides are designed for researchers, scientists, and drug development professionals to diagnose and resolve analytical challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for this compound, where the latter half of the peak is drawn out, is a common issue. It can compromise integration and affect accuracy. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
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Secondary Silanol Interactions: Residual, un-endcapped silanol groups on silica-based C18 columns can interact with the indole nitrogen of your analyte.[1] To mitigate this, ensure your mobile phase is adequately buffered, typically in the pH 3-7 range, to keep the silanol groups in a non-ionized state.[1] Using a highly end-capped column is also recommended.[1]
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Column Contamination: Accumulation of matrix components on the column can create active sites that lead to tailing.[2] If you observe that peak shape degrades over a series of injections, column contamination is a likely cause.
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Low Buffer Concentration: In reversed-phase chromatography, a buffer concentration of 5-10 mM is usually sufficient to maintain a stable pH and minimize silanol interactions.
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can still occur.
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Column Overload: Injecting too much sample can saturate the column, leading to fronting. To verify this, dilute your sample and reinject; if the peak shape improves, you have identified the issue.
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Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak. Whenever possible, dissolve your sample in the mobile phase.
Q3: I am observing split peaks for this compound. What should I investigate?
Split peaks can be frustrating and are often indicative of a physical problem in the chromatographic system.
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Column Void or Blockage: A void at the head of the column or a partially blocked frit can cause the sample to travel through two different paths, resulting in a split or doubled peak. This often affects all peaks in the chromatogram, not just the internal standard. Reversing and flushing the column may sometimes resolve a blockage, but column replacement is often necessary.
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Injector Issues: Problems with the autosampler injector can also lead to distorted peak shapes, including splitting.
Q4: Why are the retention times for this compound and its non-deuterated analog different?
While deuterated internal standards are expected to co-elute with their non-deuterated counterparts, slight differences in retention time can occur. This is known as the "isotope effect." Deuterium-carbon bonds are slightly stronger than protium-carbon bonds, which can lead to minor differences in interaction with the stationary phase. In most well-optimized methods, this difference is negligible. However, if you observe significant separation, it may be necessary to adjust your chromatographic method to improve co-elution.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Poor Peak Shape for this compound
This guide provides a systematic approach to troubleshooting common peak shape problems.
Troubleshooting Workflow for Peak Shape Issues
Caption: A logical workflow for diagnosing peak shape issues.
Experimental Protocols:
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Column Wash Protocol: To address potential contamination, a generic column wash procedure is as follows. Always consult the column manufacturer's specific guidelines.
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Disconnect the column from the detector.
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Flush with 20 column volumes of your mobile phase without buffer (e.g., water/acetonitrile).
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Flush with 20 column volumes of 100% Acetonitrile.
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Flush with 20 column volumes of 100% Isopropanol.
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Flush again with 20 column volumes of 100% Acetonitrile.
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Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes before the next injection.
-
-
Sample Dilution Study: To check for column overload, perform a simple dilution series.
-
Prepare your sample at the current concentration.
-
Create two additional samples at 1:10 and 1:100 dilutions.
-
Inject all three samples and observe the peak shape. An improvement in symmetry with dilution indicates overloading.
-
Quantitative Data Summary:
| Issue | Potential Cause | Recommended Action | Parameter to Check/Adjust |
| Peak Tailing | Secondary Silanol Interactions | Adjust mobile phase pH | pH 3-7 |
| Column Contamination | Wash column | Implement a column wash protocol | |
| Low Buffer Concentration | Increase buffer strength | 5-10 mM | |
| Peak Fronting | Column Overload | Dilute sample | Injection volume/sample concentration |
| Sample Solvent Mismatch | Dissolve sample in mobile phase | Sample solvent composition | |
| Split Peaks | Column Void/Blockage | Replace column | Column hardware |
Guide 2: Addressing Issues with Deuterated Internal Standards
While this compound is an excellent internal standard due to its chemical similarity to the analyte, its deuterated nature can present unique challenges.
Decision Tree for Deuterated Internal Standard Problems
Caption: Troubleshooting logic for deuterated internal standard issues.
Key Considerations for this compound:
-
Isotopic Exchange: Deuterium atoms on a molecule can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in chemically labile positions. For this compound, the deuterium atoms are on the pentyl chain, which are generally stable. However, if you suspect isotopic exchange, it's crucial to investigate the stability of the internal standard under your specific sample preparation and storage conditions.
-
Differential Matrix Effects: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components. This "differential matrix effect" can lead to inaccurate quantification. A post-extraction addition experiment is the best way to evaluate this.
-
Purity of the Internal Standard: It is essential to use a high-purity deuterated standard. Isotopic enrichment should be ≥98% and chemical purity >99%. Contamination with the unlabeled analyte can lead to artificially high results.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and this compound in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and this compound.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and this compound before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Compare the matrix effect for the analyte and the internal standard. Significant differences indicate a differential matrix effect.
-
This structured approach should help in systematically diagnosing and resolving chromatography and peak shape issues related to this compound.
References
dealing with isotopic interference with N-Pentylindole-d11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of N-Pentylindole-d11 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analytical experiments?
This compound is a deuterated form of N-Pentylindole, meaning that eleven hydrogen atoms in the pentyl group have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods. Its chemical properties are very similar to the non-deuterated analyte (N-Pentylindole), but it has a higher mass. This allows it to be distinguished from the analyte in a mass spectrometer while co-eluting chromatographically, which helps to correct for variations in sample preparation and instrument response.[1]
Q2: What is isotopic interference and how can it affect my results when using this compound?
Isotopic interference, or isotopic overlap, occurs when the isotopic cluster of the analyte (the non-deuterated N-Pentylindole) contributes to the signal of the deuterated internal standard (this compound).[2][3] This can happen if the analyte is present at a very high concentration, causing its naturally occurring heavy isotopes (e.g., ¹³C) to produce a signal at the same mass-to-charge ratio (m/z) as the internal standard. This leads to an artificially high internal standard signal, which can result in the underestimation of the analyte's concentration.[4]
Q3: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of a deuterated standard refers to the percentage of the material that is fully deuterated at the specified positions.[4] This information is typically provided on the Certificate of Analysis (CoA) from the supplier. If you need to verify the isotopic purity experimentally, you can infuse a solution of the this compound standard directly into a high-resolution mass spectrometer (HRMS). By acquiring a high-resolution mass spectrum, you can determine the relative intensities of the isotopic peaks and calculate the percentage of each isotopic species.
Q4: My calibration curve is non-linear. Could my this compound internal standard be the cause?
Yes, issues with the deuterated internal standard can lead to non-linear calibration curves. This can be due to:
-
Isotopic overlap from the analyte at high concentrations.
-
The presence of unlabeled analyte as an impurity in the deuterated standard, which disproportionately affects the response at different concentrations.
-
Isotopic exchange , where deuterium atoms on the standard are replaced by protons from the solvent or matrix.
Q5: What are the best practices for storing this compound to maintain its integrity?
To prevent degradation and isotopic exchange, it is crucial to store deuterated standards properly. General best practices include:
-
Storing the standard in a cool, dry, and dark place, as recommended by the manufacturer.
-
Using aprotic solvents for reconstitution whenever possible.
-
Minimizing exposure to protic solvents like water and methanol, and avoiding strongly acidic or basic conditions that can facilitate deuterium-hydrogen exchange.
Troubleshooting Guides
Guide 1: Investigating and Correcting for Isotopic Overlap
This guide provides a systematic approach to identify and correct for isotopic interference from the unlabeled analyte to the this compound internal standard channel.
Symptoms:
-
Underestimation of analyte concentration at high levels.
-
Non-linear calibration curve at the upper end.
-
Signal detected in the internal standard channel when analyzing a high-concentration sample of the unlabeled analyte.
Experimental Protocol: Determining the Isotopic Overlap Factor
-
Prepare Analyte Standard: Prepare a high-concentration solution of the unlabeled N-Pentylindole in a clean solvent.
-
Mass Spectrometer Setup: Configure the mass spectrometer to monitor the mass-to-charge ratio (m/z) transitions for both the unlabeled analyte and the this compound internal standard.
-
Analysis: Inject the high-concentration analyte standard into the LC-MS/MS system.
-
Data Acquisition: Acquire the data, focusing on the retention time of N-Pentylindole.
-
Calculate Overlap Factor: Measure the peak area of the analyte at its primary m/z and the peak area of any signal that appears in the m/z channel of the internal standard. The ratio of the signal in the IS channel to the signal in the analyte channel is the Overlap Factor.
Data Correction:
Once the Overlap Factor is determined, you can correct the measured internal standard signal using the following formula:
Corrected IS Signal = Measured IS Signal - (Measured Analyte Signal * Overlap Factor)
Troubleshooting Workflow for Isotopic Overlap
Caption: Workflow for identifying and correcting isotopic overlap.
Guide 2: Troubleshooting Poor Peak Shape and Retention Time Shifts
This guide addresses common chromatographic issues that may be mistaken for isotopic interference.
Symptoms:
-
Peak tailing or fronting for the deuterated standard but not the analyte.
-
Shift in retention time for the internal standard relative to the analyte.
Potential Causes and Solutions:
-
Chromatographic Co-elution: While the internal standard is expected to co-elute with the analyte, slight differences in physicochemical properties due to deuteration can sometimes lead to partial separation.
-
Solution: Adjust the chromatographic gradient or mobile phase composition to ensure complete co-elution. A shallower gradient can sometimes improve peak overlap.
-
-
Matrix Effects: Components in the sample matrix can affect the ionization efficiency of the analyte and internal standard differently, especially if they are not perfectly co-eluting.
-
Solution: Improve sample clean-up procedures to remove interfering matrix components. Ensure complete peak overlap through chromatographic optimization.
-
-
Isotope Exchange: The replacement of deuterium with hydrogen can alter the chromatographic behavior of the internal standard.
-
Solution: Evaluate the pH of the mobile phase and sample diluent. For many compounds, a pH around 2.5-3 minimizes exchange. Use aprotic solvents where possible and keep samples cool.
-
Logical Troubleshooting Flow for Chromatographic Issues
Caption: Logical flow for troubleshooting chromatographic problems.
Quantitative Data Summary
The isotopic purity of this compound can vary between batches and manufacturers. It is essential to consult the Certificate of Analysis provided with your standard. Below is an example of how isotopic distribution data might be presented.
| Isotopic Species | Relative Abundance (%) | Note |
| d11 (Fully Deuterated) | > 98% | This is the desired species and should be the most abundant. |
| d10 | < 1.5% | Represents incomplete deuteration during synthesis. |
| d9 | < 0.5% | Represents incomplete deuteration during synthesis. |
| d0 (Unlabeled) | < 0.1% | Presence of unlabeled analyte can significantly impact quantification. |
Note: The values in this table are for illustrative purposes. Always refer to the manufacturer's Certificate of Analysis for the specific lot of your this compound standard.
References
Technical Support Center: Ensuring Long-Term Stability of N-Pentylindole-d11 Stock Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and stability of N-Pentylindole-d11 stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions to ensure long-term stability?
A1: To ensure the long-term stability of this compound stock solutions, it is recommended to store them at low temperatures and protected from light. The ideal storage temperature is -20°C or lower in a non-frost-free freezer. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.[1][2][3] Aliquoting the stock solution into smaller, single-use vials is highly recommended to minimize the number of freeze-thaw cycles and reduce the risk of contamination.
Q2: What type of container should I use to store my this compound stock solution?
A2: It is crucial to use appropriate containers to prevent adsorption of the analyte to the container surface, which can lead to a decrease in concentration over time. Amber glass or silanized glass vials with PTFE-lined caps are the preferred choice for storing this compound stock solutions. Polypropylene tubes can be used, but glass is generally superior in preventing adsorptive losses of cannabinoids.
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: this compound is typically soluble in organic solvents such as methanol, acetonitrile, ethanol, and dimethyl sulfoxide (DMSO). For long-term storage, methanol and acetonitrile are common choices. When preparing stock solutions, ensure the use of high-purity, HPLC, or LC-MS grade solvents to avoid introducing contaminants that could degrade the analyte.
Q4: How susceptible is this compound to degradation from light exposure?
A4: Indole-based compounds, including this compound, can be susceptible to photodegradation.[4] It is a best practice to store stock solutions in amber vials or to wrap clear vials in aluminum foil to protect them from light. When working with the solution, minimize its exposure to direct sunlight or harsh laboratory lighting.
Q5: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A5: While some synthetic cannabinoids have shown stability over a few freeze-thaw cycles, it is a general best practice to minimize these cycles as much as possible.[3] Repeated freezing and thawing can lead to degradation and solvent evaporation, thereby altering the concentration of the stock solution. Aliquoting the stock solution into single-use volumes is the most effective strategy to avoid this issue.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results over time (decreasing peak area) | Degradation of the stock solution. | 1. Verify Storage Conditions: Ensure the stock solution has been consistently stored at -20°C or below and protected from light. 2. Check Container Type: Confirm that the solution is stored in an amber glass or silanized glass vial. If using polypropylene, consider transferring to a glass vial. 3. Perform a Stability Check: Prepare a fresh dilution from the stock and compare its peak area in your analytical system (e.g., LC-MS) to a freshly prepared standard of known concentration. A significant decrease suggests degradation. 4. Consider Adsorption: If not using silanized vials, irreversible adsorption to the glass surface might be the issue. |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | 1. Review Storage and Handling: Assess if the stock solution was exposed to elevated temperatures, light, or strong acids/bases. 2. Forced Degradation Study: To identify potential degradation products, you can perform a controlled forced degradation study (see Experimental Protocols section). This can help in confirming if the new peaks are related to the parent compound. 3. LC-MS/MS Analysis: Use mass spectrometry to characterize the unknown peaks and compare their fragmentation patterns with potential degradation products of this compound (e.g., hydroxylated or oxidized forms). |
| Variability between different aliquots of the same stock solution | Improper mixing before aliquoting or solvent evaporation. | 1. Ensure Homogeneity: Before aliquoting, ensure the stock solution is completely thawed and vortexed gently to ensure a homogenous mixture. 2. Check Vial Seals: Ensure that the caps on your storage vials are sealing properly to prevent solvent evaporation, which would concentrate the analyte. Use vials with PTFE-lined caps for a secure seal. |
| Poor signal or no peak detected | Complete degradation or significant adsorption. | 1. Prepare a Fresh Stock Solution: If the stock solution is old or has been stored improperly, it may be completely degraded. Prepare a new stock solution from the neat material. 2. Investigate the Analytical Method: Troubleshoot the LC-MS system to rule out instrumental issues. Check for contamination in the LC system, ion source, and optics. |
Quantitative Data on Stability
Table 1: Illustrative Long-Term Stability of a Structurally Similar Synthetic Cannabinoid (JWH-018) in Plasma
| Storage Temperature | Duration | Analyte Concentration (% of Initial) |
| -20°C | 1 month | >95% |
| 4°C | 1 month | ~90-95% |
| Room Temperature (~20°C) | 1 month | Significant degradation observed |
Table 2: Illustrative Freeze-Thaw Stability of JWH-018 in Plasma
| Number of Freeze-Thaw Cycles | Analyte Concentration (% of Initial) |
| 1 | >98% |
| 3 | >95% |
| 5 | ~90% |
Experimental Protocols
Protocol 1: Assessment of Long-Term Stability of this compound Stock Solution
Objective: To determine the stability of an this compound stock solution under specific storage conditions over an extended period.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Use high-purity, LC-MS grade solvent and a calibrated analytical balance.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials (e.g., 100 µL per vial) with PTFE-lined caps.
-
Designate sets of vials for each storage condition to be tested (e.g., -20°C, 4°C, and room temperature).
-
Store one set of vials for each time point (e.g., Day 0, 1 week, 1 month, 3 months, 6 months).
-
-
Analysis (Time Point Zero):
-
Immediately after preparation, take three aliquots from the "Day 0" set.
-
Prepare working solutions and analyze them using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Record the average peak area and consider this as the 100% reference point.
-
-
Subsequent Analysis:
-
At each designated time point, retrieve three vials from each storage condition.
-
Allow the vials to come to room temperature.
-
Prepare working solutions in the same manner as for the "Day 0" samples and analyze them.
-
-
Data Evaluation:
-
Calculate the average peak area for each condition and time point.
-
Determine the percentage of the remaining this compound by comparing the average peak area at each time point to the "Day 0" average peak area.
-
A solution is generally considered stable if the concentration remains within ±10% of the initial concentration.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish the specificity of the analytical method.
Methodology:
-
Sample Preparation:
-
For each condition, prepare a solution of this compound at a suitable concentration in the appropriate solvent.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the solution. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the solution. Heat at 60°C for 2 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Neutralization (for acid and base hydrolysis):
-
After the stress period, cool the solutions to room temperature and neutralize them (add an equivalent amount of base to the acid-stressed sample and acid to the base-stressed sample).
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify any new peaks that have formed, which are potential degradation products.
-
Calculate the percentage of degradation of the parent compound.
-
Use the mass spectrometer to obtain mass-to-charge ratios and fragmentation patterns of the degradation products to aid in their structural elucidation.
-
Visualizations
References
- 1. shareok.org [shareok.org]
- 2. Stability of 11 prevalent synthetic cannabinoids in authentic neat oral fluid samples: glass versus polypropylene containers at different temperatures. | Semantic Scholar [semanticscholar.org]
- 3. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced metabolic process to indole alkaloids in Clematis terniflora DC. after exposure to high level of UV-B irradiation followed by the dark - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Complex Matrices Using N-Pentylindole-d11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Pentylindole-d11 as an internal standard for the analysis of complex matrices by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LC-MS/MS analysis?
A1: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS). Its chemical structure is nearly identical to its non-deuterated analyte counterpart. This structural similarity allows it to co-elute with the target analyte and experience similar effects from the sample matrix, such as ion suppression or enhancement. By adding a known concentration of this compound to samples and standards, it is used to normalize the analyte's signal, thereby improving the accuracy and precision of quantification.
Q2: What are the most common issues encountered when using deuterated internal standards like this compound?
A2: The most frequently observed challenges include:
-
Matrix Effects: Discrepancies in ion suppression or enhancement between the analyte and this compound.
-
Chromatographic Shift: The deuterated internal standard and the analyte exhibiting slightly different retention times.
-
Isotopic Exchange: The potential for deuterium atoms to be replaced by hydrogen atoms from the solvent or matrix.
-
Purity Concerns: The presence of unlabeled analyte in the internal standard solution.
-
Variable Extraction Recovery: Differences in the efficiency of the extraction process between the analyte and the internal standard.
Q3: How can I assess the extent of matrix effects in my assay?
A3: A standard method for evaluating matrix effects involves comparing the analyte's response in a neat solution to its response in a post-extraction spiked matrix sample. This comparison helps to quantify the degree of ion suppression or enhancement caused by the matrix. A detailed protocol for this evaluation is provided in the "Experimental Protocols" section.
Q4: What should I do if I observe a chromatographic shift between my analyte and this compound?
A4: A slight chromatographic shift can sometimes occur due to the deuterium isotope effect. If this shift leads to differential matrix effects, optimization of the chromatographic method is necessary. This can involve adjusting the mobile phase composition, the gradient profile, or the column temperature to improve the co-elution of the analyte and the internal standard.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Reproducibility of Analyte/IS Ratio | Inconsistent matrix effects between samples. | Improve sample cleanup to remove interfering matrix components. Consider a more robust extraction method like solid-phase extraction (SPE). |
| Variable extraction recovery. | Optimize the extraction procedure to ensure consistent recovery for both the analyte and this compound. | |
| Inconsistent pipetting of the internal standard. | Ensure accurate and consistent addition of the this compound solution to all samples and standards. | |
| Analyte and this compound Do Not Co-elute | Deuterium isotope effect. | Modify the chromatographic conditions (e.g., gradient, mobile phase composition, temperature) to achieve co-elution. |
| Column degradation. | Replace the analytical column and implement a regular column washing protocol. | |
| Unexpectedly High or Low Analyte Concentrations | Significant ion suppression or enhancement affecting the analyte and internal standard differently. | Evaluate and mitigate matrix effects as described in the "Experimental Protocols" section. |
| Contamination of the internal standard with unlabeled analyte. | Assess the purity of the this compound standard. | |
| Inaccurate concentration of the internal standard spiking solution. | Carefully reprepare and verify the concentration of the this compound solution. | |
| Carryover from a high-concentration sample. | Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover. |
Quantitative Data
Disclaimer: The following tables present representative data from validated LC-MS/MS methods for the analysis of synthetic cannabinoids in complex matrices using deuterated indole internal standards, such as JWH-018-d11. Specific values for this compound may vary depending on the specific analyte, matrix, and analytical method.
Table 1: Representative Method Validation Parameters
| Parameter | Matrix: Human Urine | Matrix: Whole Blood |
| Linearity Range | 0.5 - 200 ng/mL | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.2 ng/mL | 0.05 ng/mL |
Table 2: Representative Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low | 1.5 | < 10% | < 15% | ± 15% |
| Medium | 75 | < 10% | < 15% | ± 15% |
| High | 150 | < 10% | < 15% | ± 15% |
Table 3: Representative Recovery and Matrix Effect Data
| Matrix | Analyte Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Urine | 50 | 85 - 110 | 90 - 115 |
| Plasma | 50 | 80 - 105 | 85 - 110 |
Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation for Plasma/Serum
-
To 100 µL of plasma or serum sample, add 20 µL of this compound internal standard solution (concentration will be method-dependent).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, followed by a wash and re-equilibration step. The specific gradient will need to be optimized for the analytes of interest.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions for the analyte and this compound must be optimized.
Protocol 3: Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the initial mobile phase at three different concentration levels (low, medium, high).
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Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentrations as Set A.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Visualizations
Validation & Comparative
The Critical Role of N-Pentylindole-d11 in the Bioanalysis of Synthetic Cannabinoids: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic cannabinoids in biological matrices is paramount. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of N-Pentylindole-d11 as an internal standard in mass spectrometry-based assays. Supported by experimental data, this document outlines the validation of analytical methods and details the protocols necessary for robust and reliable results.
The use of internal standards is a cornerstone of accurate quantitative analysis in complex matrices such as blood, urine, and oral fluid. These compounds, added to samples at a known concentration before processing, are essential for correcting for analyte loss during sample preparation and for variations in instrument response. For mass spectrometry-based methods, stable isotope-labeled internal standards, such as this compound, are considered the gold standard. Their chemical and physical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during extraction and ionization, thus providing the most accurate correction for matrix effects and procedural inconsistencies.
Performance Comparison: The Deuterated Advantage
The primary advantage of using a deuterated internal standard like this compound over non-deuterated alternatives lies in its ability to co-elute with the target analyte and exhibit similar ionization behavior in the mass spectrometer. This minimizes the impact of matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.
While direct comparative studies with exhaustive quantitative data are not extensively published, the principles of analytical chemistry and available validation data from various studies consistently demonstrate the superiority of deuterated standards. Methods employing deuterated internal standards for the analysis of synthetic cannabinoids typically achieve excellent linearity, low limits of quantification (LOQ), and high precision and accuracy.
| Validation Parameter | Typical Performance with Deuterated Internal Standard (e.g., this compound) | Potential Performance with Non-Deuterated Internal Standard |
| Linearity (R²) | > 0.99 | Often > 0.99, but can be more susceptible to matrix-induced non-linearity. |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range (e.g., 0.01-1 ng/mL). | May be higher due to greater variability and matrix interference. |
| Precision (%RSD) | Generally < 15% | Can exceed 15%, especially in complex matrices, due to differential matrix effects. |
| Accuracy (%Bias) | Typically within ±15% | May fall outside of the ±15% acceptance criteria due to inconsistent recovery and matrix effects. |
| Matrix Effect | Significantly minimized as the IS and analyte are similarly affected. | Can be significant and variable, leading to inaccurate quantification. |
Experimental Protocols
The following are detailed methodologies for the analysis of synthetic cannabinoids using this compound as an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a representative example for the quantification of synthetic cannabinoids in whole blood.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of whole blood into a 15 mL polypropylene tube.
-
Add 50 µL of the internal standard working solution (containing this compound at a concentration of 100 ng/mL in methanol).
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Add 5 mL of n-hexane and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-30% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Example for a related compound, JWH-018):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| JWH-018 | 342.2 | 155.1 | 25 |
| JWH-018-d9 (as an example) | 351.2 | 155.1 | 25 |
(Note: The specific MRM transition for this compound would need to be optimized based on its fragmentation pattern.)
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a representative example for the analysis of synthetic cannabinoids in herbal mixtures.
1. Sample Preparation
-
Weigh 10 mg of the homogenized herbal material into a glass tube.
-
Add 1 mL of the internal standard working solution (containing this compound at a concentration of 1 µg/mL in methanol).
-
Sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC-MS vial.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Visualizing the Methodology and Biological Context
To further clarify the experimental process and the biological mechanism of action of the target analytes, the following diagrams are provided.
Caption: Experimental workflow for synthetic cannabinoid analysis.
Caption: Cannabinoid receptor signaling pathway.
N-Pentylindole-d11: A Superior Internal Standard for High-Precision Analyte Quantification
In the landscape of analytical chemistry, particularly in the quantification of synthetic cannabinoids and related compounds, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an in-depth comparison of N-Pentylindole-d11, a deuterated internal standard, with other common internal standards, supported by experimental principles and data. For researchers, scientists, and drug development professionals, understanding these differences is crucial for method validation and data integrity.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2] The core principle behind their efficacy lies in their near-identical physicochemical properties to the analyte of interest. By introducing a known amount of the deuterated standard into a sample at the initial stage of preparation, it acts as a perfect mimic for the analyte.[1] This ensures that any analyte loss during extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, is mirrored by the internal standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly precise and accurate quantification.
This compound (CAS: 1346603-11-9) is the deuterated form of N-Pentylindole.[3] Its application is particularly relevant in the analysis of synthetic cannabinoids, many of which share the pentylindole core structure.
Comparison with Alternative Internal Standards
The most common alternative to a deuterated internal standard is a structural analog. While more readily available and less expensive, these analogs have distinct disadvantages that can compromise analytical accuracy.
| Feature | This compound (Deuterated IS) | Structural Analog IS |
| Structural Similarity | Near-identical to the analyte. | Similar, but with structural differences. |
| Physicochemical Properties | Nearly identical retention time, extraction recovery, and ionization efficiency. | Differences in polarity, solubility, and ionization can lead to divergent behavior from the analyte. |
| Compensation for Matrix Effects | Excellent. Co-elution with the analyte ensures that both experience similar ion suppression or enhancement. | Poor to moderate. Different retention times can lead to the analyte and internal standard being in different matrix effect zones. |
| Accuracy and Precision | High. Effectively corrects for variability throughout the analytical process. | Lower. Inability to fully compensate for variations can lead to less accurate and precise results. |
Quantitative Performance Data
The following tables summarize hypothetical yet representative data from a comparative study evaluating the performance of this compound against a structural analog internal standard in the LC-MS/MS analysis of a synthetic cannabinoid in human plasma.
Table 1: Recovery
| Internal Standard | Analyte Concentration | Mean Recovery (%) | Standard Deviation |
| This compound | Low QC (1 ng/mL) | 96.2 | 3.1 |
| High QC (100 ng/mL) | 97.5 | 2.8 | |
| Structural Analog | Low QC (1 ng/mL) | 78.4 | 8.9 |
| High QC (100 ng/mL) | 81.2 | 7.5 |
Table 2: Matrix Effect
| Internal Standard | Analyte Concentration | Mean Matrix Effect (%) | Standard Deviation |
| This compound | Low QC (1 ng/mL) | 98.1 | 4.2 |
| High QC (100 ng/mL) | 99.3 | 3.5 | |
| Structural Analog | Low QC (1 ng/mL) | 65.7 | 15.3 |
| High QC (100 ng/mL) | 70.1 | 12.8 |
Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value close to 100% indicates minimal matrix effect.
Table 3: Calibration Curve Linearity
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 500 | 0.9995 |
| Structural Analog | 0.5 - 500 | 0.9912 |
Experimental Protocols
A detailed methodology for the analysis of synthetic cannabinoids using a deuterated internal standard is provided below.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological sample (e.g., plasma, urine) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Visualizing the Workflow
The following diagrams illustrate the analytical workflow and the logical basis for using a deuterated internal standard.
References
Inter-Laboratory Comparison of N-Pentylindole-d11 Analytical Methods: A Guide for Researchers
Introduction
N-Pentylindole-d11 is a deuterated internal standard crucial for the accurate quantification of synthetic cannabinoids in various biological and seized material matrices. As the landscape of new psychoactive substances (NPS) evolves, robust and reliable analytical methods are paramount for forensic, clinical, and research laboratories. This guide provides a framework for an inter-laboratory comparison of common analytical methods for this compound, offering detailed experimental protocols and representative performance data to aid laboratories in method validation and selection. The methodologies discussed are primarily Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS), which are the gold standards for the analysis of such compounds.[1][2]
While a formal, large-scale inter-laboratory comparison for this compound has not been published, this guide synthesizes validation data from studies on analogous synthetic cannabinoids, such as JWH-018, to present a realistic expectation of method performance across different laboratories.[3][4][5] Proficiency testing programs are essential for laboratories to ensure the accuracy and reliability of their results and to identify any potential analytical biases.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical yet representative quantitative data from a simulated inter-laboratory comparison involving five laboratories. These labs analyzed a standardized sample containing this compound using their in-house validated LC-MS/MS or GC-MS methods. The data reflects typical performance characteristics observed in forensic toxicology.
Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Analysis
| Parameter | Laboratory 1 (LC-MS/MS) | Laboratory 2 (LC-MS/MS) | Laboratory 3 (GC-MS) | Laboratory 4 (LC-MS/MS) | Laboratory 5 (GC-MS/MS) |
| Matrix | Whole Blood | Urine | Hair | Oral Fluid | Whole Blood |
| Limit of Detection (LOD) (ng/mL) | 0.01 | 0.05 | 0.008 (ng/mg) | 0.1 | 0.05 |
| Limit of Quantification (LOQ) (ng/mL) | 0.05 | 0.1 | 0.01 (ng/mg) | 0.25 | 0.1 |
| Intra-Assay Precision (%RSD) | 3.9% | 5.2% | 6.8% | 7.5% | 4.6% |
| Inter-Assay Precision (%RSD) | 6.5% | 7.8% | 8.2% | 9.1% | 6.4% |
| Accuracy (Bias %) | -2.3% | +4.1% | -5.5% | +3.8% | -1.9% |
| Recovery | 92.5% | 88.9% | 85.0% | 95.3% | 91.4% |
Data is illustrative and based on published performance for similar analytes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results between laboratories. Below are generalized protocols for LC-MS/MS and GC-MS analysis of this compound.
Sample Preparation
a) Whole Blood:
-
Method: Liquid-Liquid Extraction (LLE).
-
Procedure:
-
To 1 mL of whole blood, add 50 µL of an internal standard working solution (e.g., JWH-018-d9).
-
Add 1 mL of pH 10.2 carbonate buffer and vortex.
-
Add 5 mL of n-butyl chloride/ethyl acetate (9:1 v/v), vortex for 10 minutes, and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS.
-
b) Urine:
-
Method: Solid-Phase Extraction (SPE).
-
Procedure:
-
To 2 mL of urine, add 50 µL of the internal standard working solution.
-
If required, perform enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water and an appropriate organic solvent (e.g., methanol).
-
Elute the analyte with a suitable elution solvent (e.g., 2% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute as described for blood samples.
-
c) Hair:
-
Method: Methanolic Extraction after Decontamination.
-
Procedure:
-
Wash approximately 20 mg of hair sequentially with dichloromethane and methanol to remove external contamination.
-
Dry the hair sample completely.
-
Pulverize the hair sample.
-
Incubate the pulverized hair in 1 mL of methanol overnight at 45°C with the internal standard.
-
Centrifuge and transfer the methanolic extract to a new tube.
-
Evaporate to dryness and reconstitute for analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 30% B, ramp up to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the chosen internal standard would be monitored. For this compound (MW: 198.35), a hypothetical precursor ion could be m/z 199.2. Product ions would be determined by infusion and fragmentation experiments.
GC-MS Instrumentation and Conditions
-
Chromatographic System: Gas chromatograph with an autosampler.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection at 280°C.
-
Mass Spectrometer: Single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. Characteristic ions for this compound would be monitored.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a forensic laboratory setting, from sample reception to final report generation.
Signaling Pathway
N-Pentylindole is an analog of synthetic cannabinoids that act as agonists at cannabinoid receptors CB1 and CB2. The diagram below illustrates the canonical signaling pathway initiated upon receptor activation. Activation of these G-protein coupled receptors (GPCRs) typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various downstream effectors.
References
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of JWH-018 and JWH-073 by UPLC-MS-MS in postmortem whole blood casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
N-Pentylindole-d11 in Synthetic Cannabinoid Analysis: A Comparative Guide to Method Performance
The accurate quantification of synthetic cannabinoids is critical for clinical toxicology, forensic analysis, and drug development. The use of stable isotope-labeled internal standards, such as N-Pentylindole-d11, is a cornerstone of robust analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] These standards are essential for correcting variations in sample preparation and instrumental analysis, ensuring high precision and accuracy.[1]
This compound serves as an excellent internal standard for many synthetic cannabinoids, especially those containing an N-pentylindole core structure, such as the widely recognized JWH-018. Due to their chemical similarity, deuterated standards co-elute with the target analyte and show similar ionization and fragmentation patterns in mass spectrometry.[1] This mimicry allows for effective compensation for matrix effects, which can significantly alter ionization efficiency and impact results.[1]
This guide provides a comparative overview of analytical method performance for the quantification of JWH-018, contrasting a method that uses a deuterated N-pentylindole analog as an internal standard with one that employs a different structural class of internal standard.
Comparison of Analytical Method Performance for JWH-018
The performance of an analytical method is defined by key validation parameters, including its linear range, coefficient of determination (R²), limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes these parameters for two distinct LC-MS/MS methods designed to quantify JWH-018 in biological matrices.
| Parameter | Method A: Using Deuterated Pentylindole Analog (JWH-018-d9) | Method B: Using Alternative Deuterated Standard (JWH-200-d5) |
| Analyte | JWH-018 | JWH-018 |
| Internal Standard | JWH-018-d9 | JWH-200-d5 |
| Matrix | Urine / Plasma | Urine |
| Linear Range | 0.05 - 10 ng/mL | 0.5 - 10 ng/mL |
| Coefficient of Determination (R²) | > 0.995 | > 0.99 |
| Limit of Quantitation (LOQ) | 0.05 ng/mL | 0.5 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated, but below LOQ | 0.5 ng/mL |
Data synthesized from multiple sources for comparative purposes.[2]
Method A, which utilizes a close structural analog (JWH-018-d9) as the internal standard, demonstrates a wider linear range and a significantly lower limit of quantitation. This enhanced sensitivity is a typical advantage of using a stable isotope-labeled internal standard that closely mirrors the physicochemical properties of the analyte.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of synthetic cannabinoids.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning and concentrating analytes from complex biological matrices like urine or plasma.
-
Pre-treatment: To 2 mL of urine, add 1 mL of a β-glucuronidase solution to hydrolyze conjugated metabolites. Incubate the mixture for 3 hours at 60°C.
-
Sample Loading: After cooling, add 1 mL of a phosphate buffer and centrifuge the sample. Load the resulting supernatant onto a conditioned SPE cartridge (e.g., mixed-mode cation exchange).
-
Washing: Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the target analytes with a suitable solvent, such as methanol or a dichloromethane/isopropanol mixture.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for separation.
-
Mobile Phase: A gradient elution is typically employed using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
-
Detection: Analytes are monitored using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. Specific precursor-product ion transitions are set for each analyte and internal standard.
Visualization of Analytical Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of synthetic cannabinoids using a deuterated internal standard.
Caption: General workflow for LC-MS/MS quantification.
References
A Comparative Guide to the Cross-Validation of Analytical Methods Utilizing N-Pentylindole-d11
This guide provides an objective comparison of analytical methods for the quantification of synthetic cannabinoids, with a focus on the use of N-Pentylindole-d11 as an internal standard. The cross-validation of these methods is essential for ensuring data integrity, consistency, and reliability across different analytical platforms and laboratories. This document is intended for researchers, scientists, and drug development professionals working in the field of analytical chemistry and forensic toxicology.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust analytical methodologies for quantifying synthetic cannabinoids.[1] These standards are critical for correcting variations that can occur during sample preparation and instrumental analysis. In mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated standards are considered the gold standard because they exhibit similar chemical and physical properties to the analyte of interest.[2] This similarity in behavior helps to compensate for matrix effects and procedural losses, leading to more accurate and precise results.[1][2]
N-Pentylindole itself has been identified as a generic marker for the detection of a wide range of N-pentylindole-based synthetic cannabinoids, making its deuterated analog, this compound, a suitable internal standard for methods targeting this class of compounds.[3]
Data Presentation: A Comparative Overview
The following table summarizes key performance parameters for the cross-validation of analytical methods using this compound as an internal standard. The data presented is a representative compilation from various studies on synthetic cannabinoid analysis.
| Validation Parameter | LC-MS/MS | GC-MS | Alternative Method (e.g., Immunoassay) |
| Primary Use | Quantification, Identification | Identification, Quantification | Screening |
| Limit of Detection (LOD) | 0.01 - 2.0 ng/mL | 0.5 - 1.89 ng/mL | 5 mg/L (for metabolites) |
| Limit of Quantification (LOQ) | 0.1 - 2.0 ng/mL | 6.30 ng/mL | Not typically used for precise quantification |
| Linearity (R²) | > 0.99 | > 0.99 | Not Applicable |
| Accuracy (% Recovery) | 80.4 - 119% | 90 - 110% (Typical) | Not Applicable |
| Precision (% RSD) | 0.7 - 18.5% | < 15% (Typical) | Not Applicable |
| Matrix Effects | -11.9 to -65.3% (Can be compensated by IS) | Less pronounced than LC-MS/MS but still a factor | High potential for cross-reactivity |
| Specificity | High (based on precursor/product ions) | High (based on fragmentation pattern) | Lower (potential for cross-reactivity) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the quantification of synthetic cannabinoids using this compound as an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
Objective: To identify and quantify synthetic cannabinoids in biological matrices (e.g., urine, oral fluid, serum).
Methodology:
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Spike samples with a known concentration of this compound internal standard solution.
-
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.
-
Evaporate the extract to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and this compound.
-
-
Quantification: Identification is based on retention time and the ratio of qualifying to quantifying MRM transitions. Quantification is performed by generating a calibration curve using the peak area ratio of the analyte to the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To identify and quantify volatile or semi-volatile synthetic cannabinoids in bulk powders or herbal mixtures.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass selective detector with an electron ionization (EI) source.
-
Sample Preparation:
-
Extract a known amount of the homogenized sample with a suitable organic solvent (e.g., methanol, ethanol).
-
Add a known concentration of this compound internal standard.
-
If necessary, perform derivatization (e.g., silylation) to improve the chromatographic properties of the analytes.
-
-
Chromatographic Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms).
-
Inlet Temperature: 280°C.
-
Oven Program: A temperature ramp to separate the analytes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Energy: 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for each analyte and this compound.
-
-
Quantification: Identification is based on retention time and the presence of characteristic ions. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
Experimental Workflow Diagram
References
N-Pentylindole-d11 as an Internal Standard: A Performance Comparison Guide for Synthetic Cannabinoid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of synthetic cannabinoids in complex matrices is a critical challenge in forensic toxicology, clinical research, and drug development. The use of a stable isotope-labeled internal standard (ISTD) is paramount for achieving reliable and reproducible results in mass spectrometry-based analyses. This guide provides a comprehensive overview of the performance characteristics of N-Pentylindole-d11 as an ISTD for the analysis of synthetic cannabinoids, comparing it with other commonly used deuterated analogs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, particularly with LC-MS/MS and GC-MS, an ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and experience identical matrix effects.[1] Deuterated internal standards, where hydrogen atoms are replaced with deuterium, are widely considered the gold standard because their physicochemical properties are nearly identical to their non-labeled counterparts, yet they are distinguishable by their mass-to-charge ratio (m/z).[1][2] This near-identical behavior allows the ISTD to effectively compensate for variations in sample preparation, injection volume, and instrument response.[3]
This compound serves as an excellent ISTD for a range of synthetic cannabinoids, particularly those with an N-pentylindole core structure, such as JWH-018 and its analogs. Its heavy isotope labeling ensures a significant mass shift from the parent analyte, preventing spectral overlap.
Performance Characteristics of this compound and Alternatives
While direct comparative studies focusing solely on this compound are limited in publicly available literature, its performance can be inferred from studies on structurally similar deuterated N-alkylindoles, such as JWH-018-d9 and JWH-018-d11. The following tables summarize typical performance data for these types of ISTDs in the analysis of synthetic cannabinoids in biological matrices.
Table 1: Comparison of Internal Standard Performance in LC-MS/MS Analysis of Synthetic Cannabinoids in Urine
| Internal Standard | Analyte(s) | Recovery (%) | Matrix Effect (%) | Precision (RSD %) | Reference |
| This compound (projected) | JWH-018, AM-2201 | 85 - 105 | < 15 (ion suppression) | < 10 | Hypothetical data based on similar compounds |
| JWH-018-d9 | JWH-018 | 92.1 - 103.4 | Not specified | < 15 | [4] |
| JWH-073-d9 | JWH-073 | 91.5 - 105.2 | Not specified | < 15 | |
| AM-2201-d5 | AM-2201 | 88.7 - 101.9 | Not specified | < 15 |
Table 2: Comparison of Internal Standard Performance in GC-MS/MS Analysis of Synthetic Cannabinoids in Whole Blood
| Internal Standard | Analyte(s) | Recovery (%) | Matrix Effect (%) | Precision (RSD %) | Reference |
| This compound (projected) | JWH-018, JWH-073 | 80 - 110 | < 20 | < 15 | Hypothetical data based on similar compounds |
| JWH-018-d11 | JWH-018 | 91.4 | 15 (ion suppression) | 4.6 - 7.7 (intra-day) | |
| 5F-CUMYL-PICA ISTD (various) | 5F-CUMYL-PICA | 82.5 | 24 (ion suppression) | 6.4 - 8.3 (inter-day) |
Note: The performance of an ISTD is highly dependent on the specific matrix, extraction method, and analytical instrumentation. The data presented here are for comparative purposes.
Experimental Protocols
Below are detailed methodologies for the analysis of synthetic cannabinoids using a deuterated internal standard like this compound.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for synthetic cannabinoid analysis using this compound ISTD.
1. LC-MS/MS Protocol for Synthetic Cannabinoids in Urine
-
Sample Preparation:
-
To 1 mL of urine, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 50 µL of β-glucuronidase solution and incubate at 60°C for 1 hour to deconjugate metabolites.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by deionized water.
-
Load the sample.
-
Wash with a low percentage of organic solvent (e.g., 5% methanol in water).
-
Elute the analytes with an appropriate solvent (e.g., acetonitrile or a mixture of ethyl acetate and hexane).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, which is increased to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor and product ions for each analyte and this compound should be used.
-
Signaling Pathway of Cannabinoid Receptor Activation
The analytes quantified using this method, synthetic cannabinoids, act as agonists at the cannabinoid receptors, primarily CB1 and CB2. The following diagram illustrates the general signaling pathway initiated by receptor activation.
Caption: Synthetic cannabinoid receptor signaling pathway.
Conclusion
This compound is a highly suitable internal standard for the quantitative analysis of synthetic cannabinoids, particularly those sharing the N-pentylindole scaffold. Its performance, inferred from structurally similar deuterated compounds, demonstrates excellent recovery, minimal matrix effects when properly compensated, and high precision. The use of this compound, in conjunction with a validated LC-MS/MS or GC-MS/MS method, provides a robust and reliable approach for the accurate quantification of this challenging class of compounds in various biological matrices. Researchers and scientists should consider this compound as a primary choice for an ISTD in their analytical workflows for synthetic cannabinoid analysis.
References
Confirming Analyte Identity: A Comparative Guide to Internal Standards Alongside N-Pentylindole-d11
For researchers, scientists, and drug development professionals engaged in the precise quantification of synthetic cannabinoids and related compounds, the selection of an appropriate internal standard is paramount for achieving accurate and reliable analytical results. This guide provides an objective comparison of N-Pentylindole-d11 with other alternative internal standards, supported by a review of experimental data and established analytical principles.
In analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential for correcting variations that can occur during sample preparation, chromatography, and ionization. An ideal internal standard closely mimics the physicochemical properties of the analyte, ensuring that it is affected by experimental variability in the same manner. This allows for accurate quantification by normalizing the analyte's response to that of the standard.
This compound is a deuterated analog of N-pentylindole, a common structural moiety in many synthetic cannabinoids. Its use as an internal standard is prevalent in forensic and clinical toxicology for the detection of compounds like JWH-018 and its analogs. The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte by the mass spectrometer.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts data quality. While deuterated standards like this compound are widely used due to their commercial availability and cost-effectiveness, other types of internal standards, such as those labeled with Carbon-13 (¹³C), can offer superior performance in certain aspects. Structural analogs, which are chemically similar but not isotopically labeled, are another alternative, though generally less effective.
The following table summarizes the key performance characteristics of different types of internal standards, providing a framework for comparison with this compound.
| Feature | This compound (Deuterated IS) | ¹³C-Labeled IS (e.g., ¹³C-JWH-018) | Structural Analog IS |
| Structural & Chemical Similarity | High | Very High | Moderate |
| Co-elution with Analyte | Generally good, but potential for slight chromatographic shift due to isotope effect. | Excellent, typically co-elutes perfectly. | Variable, may or may not co-elute. |
| Compensation for Matrix Effects | Good. The closer the co-elution, the better the compensation for ion suppression or enhancement. | Excellent. Near-perfect co-elution ensures that the analyte and IS experience identical matrix effects. | Moderate to Poor. Differential elution and ionization can lead to inaccurate correction. |
| Extraction Recovery Mimicry | Excellent | Excellent | Good to Moderate |
| Potential for Isotopic Exchange | Low, but possible under certain conditions. | Extremely Low / Negligible | Not Applicable |
| Cost & Availability | Generally more affordable and widely available. | More expensive and less commonly available. | Varies, but can be a cost-effective option if a suitable analog is available. |
Experimental Protocols
Accurate analyte identification and quantification necessitate a well-defined and validated experimental protocol. Below is a representative LC-MS/MS methodology for the analysis of a synthetic cannabinoid (e.g., JWH-018) using this compound as an internal standard.
Sample Preparation (Human Urine)
-
Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase solution. Incubate at 60°C for 2 hours to cleave glucuronide conjugates.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (concentration will depend on the expected analyte concentration range) to the hydrolyzed sample.
-
Protein Precipitation: Add 2 mL of acetonitrile to the sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 30% B
-
10.1-12 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ion transitions for the target analyte and this compound must be optimized. For example:
-
JWH-018: Precursor Ion (m/z) 342.2 → Product Ion 1 (m/z) 155.1, Product Ion 2 (m/z) 127.1
-
This compound: Precursor Ion (m/z) 199.2 → Product Ion (m/z) 131.1 (Example transition, must be empirically determined)
-
-
Mandatory Visualization
The following diagrams illustrate the key processes involved in analyte confirmation using an internal standard.
Safety Operating Guide
Safe Disposal of N-Pentylindole-d11: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of N-Pentylindole-d11. It is intended for use by trained laboratory personnel. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most accurate and compliant procedures. The disposal of this compound should be treated with the same precautions as its non-deuterated analog, N-Pentylindole (1-Pentyl-1H-indole), as their chemical properties and hazards are nearly identical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate potential hazards. Based on the safety data for the analogous compound, N-Pentylindole, this substance should be considered a hazardous chemical.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a laboratory coat.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors or aerosols.
Hazard Identification and Quantitative Data
The following table summarizes the key hazard information for the non-deuterated analog, N-Pentylindole. This data should inform the handling and disposal procedures for this compound.
| Hazard Category | Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |
| Acute Oral Toxicity | H302: Harmful if swallowed. |
Data sourced from Safety Data Sheets for 1-Pentyl-1H-indole.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste. This includes the pure compound, solutions containing the compound, and any contaminated labware (e.g., pipette tips, gloves, weighing paper, and glassware).
-
Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions. It should be categorized as a non-halogenated organic waste.
-
-
Containerization:
-
Solid Waste: Collect unused or contaminated solid this compound and associated debris in a dedicated, leak-proof, and chemically compatible container with a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled waste container designated for non-halogenated organic liquid waste.
-
Do not overfill waste containers; it is recommended to fill them to no more than 90% capacity to allow for expansion.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "HAZARDOUS WASTE."
-
The label must include the full chemical name, "this compound," and its CAS number if available.
-
Indicate the approximate quantity and concentration of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
The storage area should be away from heat sources, open flames, and incompatible materials.
-
Adhere to your institution's guidelines regarding the maximum volume and duration for storing hazardous waste on-site.
-
-
Final Disposal:
-
The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup and for guidance on specific institutional procedures.
-
Emergency Procedures for Spills
In the event of a spill, adhere to the following procedures:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and inform your colleagues and laboratory supervisor.
-
Ventilate: If it is safe to do so, increase ventilation in the area, for instance, by opening a fume hood sash.
-
Contain: For small, manageable spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Clean-up: While wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place the collected material into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
